molecular formula C8H10N2O B182732 N-(2-Aminophenyl)acetamide CAS No. 34801-09-7

N-(2-Aminophenyl)acetamide

Cat. No.: B182732
CAS No.: 34801-09-7
M. Wt: 150.18 g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Description

2′ -Aminoacetanilide (2-aminoacetanilide, o-aminoacetanilide) can be prepared by the catalytic hydrogenation of 2-nitroacetanilide using 10%Pd/C (palladium/carbon).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXAYYWSDIKNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043854
Record name 2-Aminoacetanilide
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Molecular Weight

150.18 g/mol
Source PubChem
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CAS No.

34801-09-7, 555-48-6
Record name o-Aminoacetanilide
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Record name 2-Aminoacetanilide
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Record name 2'-Aminoacetanilide
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Record name O-AMINOACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the core properties of N-(2-Aminophenyl)acetamide (also known as 2'-Aminoacetanilide). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications as a key synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1][2] Its core structure consists of an acetamide group attached to a phenyl ring, which also bears an amino group at the ortho position.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1][3][4]
Synonyms 2'-Aminoacetanilide, o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine[1][5]
CAS Number 34801-09-7[1][5][6]
Molecular Formula C₈H₁₀N₂O[5][7]
Molecular Weight 150.18 g/mol [1][3]
Appearance Solid; White or slightly yellow crystalline powder[5][7]
Melting Point 133-137 °C (lit.)[6][7][8][9]
Boiling Point 361.5 ± 25.0 °C at 760 mmHg[8]
Density 1.2 ± 0.1 g/cm³[8]
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
InChI Key MPXAYYWSDIKNTP-UHFFFAOYSA-N[3][5][9]
SMILES CC(=O)NC1=CC=CC=C1N[1][3][9]

Experimental Protocols

This section details the common experimental procedures for the synthesis and subsequent characterization of this compound.

Synthesis Protocol: Catalytic Hydrogenation

A prevalent method for synthesizing this compound is through the catalytic hydrogenation of 2-nitroacetanilide.[1][9] This reaction involves the reduction of the nitro group to an amino group.

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve 2-nitroacetanilide in a suitable solvent, such as methanol, in a reaction vessel designed for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount is typically a small percentage of the starting material's weight.

  • Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (a typical pressure is 40 psi) and stir the mixture vigorously at room temperature.[10]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]

  • Wash the filter cake with additional solvent to ensure all the product is collected.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent, such as absolute ethanol, to obtain a high-purity solid.[10]

G cluster_synthesis Synthesis Workflow start 2-Nitroacetanilide in Solvent reaction Catalytic Hydrogenation (10% Pd/C, H₂ gas) start->reaction Add Catalyst filtration Filtration to Remove Catalyst reaction->filtration Reaction Completion evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification Crude Product product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocols

Following synthesis and purification, the identity and purity of this compound are confirmed using various spectroscopic and physical methods.

1. Melting Point Determination:

  • Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The range of temperature from the first appearance of liquid to the complete melting of the solid is recorded and compared to the literature value (133-137 °C).[7][8]

2. Infrared (IR) Spectroscopy:

  • Protocol: An IR spectrum is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[3] The solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Key characteristic peaks for N-H stretches (from both amine and amide groups), C=O stretch (amide), and aromatic C-H and C=C bonds are analyzed to confirm the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[3] A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ), integration values, and splitting patterns of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the precise molecular structure and confirm the identity of the compound.

4. Mass Spectrometry (MS):

  • Protocol: Mass spectrometry is used to determine the molecular weight of the compound.[4][11] A sample is introduced into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 150.18 g/mol ), helping to confirm its identity.[3][4]

G cluster_analysis Analytical Characterization Workflow start Purified Product mp Melting Point Determination start->mp ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms confirm Structure & Purity Confirmed mp->confirm ir->confirm nmr->confirm ms->confirm

Caption: Standard workflow for analytical characterization.

Biological Activity and Applications

This compound is primarily recognized for its role as a versatile synthetic intermediate rather than for its direct biological activity.[1] Acetamide derivatives, in general, have attracted significant interest in medicinal chemistry for a range of biological activities, including potential anti-inflammatory and antioxidant effects.[12][13]

The primary application of this compound is in the synthesis of more complex molecules with established biological and industrial importance.

Key Applications:

  • Benzimidazole Synthesis: It is a key starting material for the preparation of 2-methylbenzimidazole.[1][9] Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.

  • CFTR Inhibitor Synthesis: The compound is used in the synthesis of potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors.[9]

  • Dye Production: It serves as a precursor in the creation of azobenzothiazole dyes.[1][9]

G cluster_applications Role as a Synthetic Intermediate main This compound benz 2-Methylbenzimidazoles (Pharmaceuticals) main->benz Precursor for cftr CFTR Inhibitors (Therapeutics) main->cftr Precursor for dyes Azobenzothiazole Dyes (Industrial Dyes) main->dyes Precursor for

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Standard safety precautions should be taken when handling this chemical.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][9]

It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

References

An In-depth Technical Guide to the Synthesis of N-(2-Aminophenyl)acetamide from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Aminophenyl)acetamide from o-phenylenediamine. The selective mono-acetylation of o-phenylenediamine is a critical transformation in organic synthesis, as the product serves as a valuable building block for the preparation of various heterocyclic compounds, including pharmaceuticals and dyes. This document outlines the reaction principles, a detailed experimental protocol, and key characterization data.

Introduction

This compound, also known as o-aminoacetanilide, is an important intermediate in organic synthesis. The primary challenge in its preparation from o-phenylenediamine lies in achieving selective mono-acetylation, as the presence of two nucleophilic amino groups can readily lead to the formation of the di-acetylated byproduct, N,N'-(1,2-phenylene)diacetamide.[1] This guide details a method for the selective mono-acetylation of o-phenylenediamine using acetic anhydride, with careful control of reaction conditions to favor the desired product.

Reaction Principle and Signaling Pathway

The synthesis involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a mild base to neutralize the acetic acid byproduct. To achieve mono-selectivity, the reaction is performed at a low temperature and the acetylating agent is added slowly to maintain a low concentration, thus reducing the likelihood of the second amino group reacting.

Reaction_Pathway o_phenylenediamine o-Phenylenediamine intermediate Tetrahedral Intermediate o_phenylenediamine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate diacetylated Di-acetylated Byproduct acetic_anhydride->diacetylated product This compound intermediate->product Collapse byproduct Acetic Acid intermediate->byproduct product->diacetylated Further Acetylation (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
o-PhenylenediamineC₆H₈N₂108.14102-104256-258
Acetic AnhydrideC₄H₆O₃102.09-73138-140
This compoundC₈H₁₀N₂O150.18133-137[2]271.72[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.6 (s, 1H, NH), ~8.5 (d, 1H), ~8.4 (d, 1H), ~8.2 (t, 1H), ~7.9 (t, 1H), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~168.7, ~140.2, ~135.9, ~135.1, ~125.6, ~122.8, ~121.2, ~22.9
FT-IR (KBr) ν (cm⁻¹) ~3400-3250 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1600-1450 (C=C stretch, aromatic)[3][4]

Note: ¹H and ¹³C NMR data are estimated based on the closely related compound N-acetyl-2-nitroaniline and general principles of NMR spectroscopy.[5]

Experimental Protocol

This protocol details the selective mono-acetylation of o-phenylenediamine.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Acetic anhydride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Visualizations

Experimental_Workflow start Start dissolve Dissolve o-phenylenediamine and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Slowly add acetic anhydride solution cool->add_anhydride react Stir at room temperature (2-4 hours) add_anhydride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Quench with water, wash with NaHCO₃ and brine monitor->workup Reaction Complete dry Dry over MgSO₄ and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed protocol for the selective synthesis of this compound from o-phenylenediamine. By carefully controlling the stoichiometry and reaction temperature, the formation of the desired mono-acetylated product can be maximized. The provided data and experimental workflow serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on CAS Number Identification: Initial searches for CAS number 34801-09-7 often lead to the compound 2'-Aminoacetanilide. However, the context of in-depth analysis for pharmaceutical development strongly suggests that the compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which has the correct CAS number 3919-74-2 . This document will focus on the latter, a key intermediate in the synthesis of the antibiotic flucloxacillin, while also providing a brief overview of 2'-Aminoacetanilide for clarity.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry.[1] Its primary role is as a critical starting material and a known process-related impurity (designated as Flucloxacillin Impurity D) in the manufacturing of flucloxacillin, a beta-lactam antibiotic.[2][3] Consequently, a thorough understanding of its chemical and physical properties, synthesis, and analysis is paramount for researchers, scientists, and professionals involved in drug development and quality control. This guide provides a comprehensive technical overview of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key chemical and physical properties is presented below.

PropertyValueReference
Molecular Formula C₁₁H₇ClFNO₃[4]
Molecular Weight 255.63 g/mol [4]
CAS Number 3919-74-2[2]
Appearance White to cream or pale brown powder[1]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Synthesis and Reactivity

As a crucial intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through various methods, often as a precursor to its acyl chloride for subsequent reactions. One improved synthesis method avoids the use of harsh chlorinating agents like phosphorus oxychloride, which can cause equipment corrosion and generate significant chemical waste.[1]

Experimental Protocol: Improved Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride, a key step in the synthesis of flucloxacillin.

Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with high yield and purity.[1]

Materials:

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol)

  • Bis(trichloromethyl) carbonate (9.80g, 33mmol)

  • Tetramethylurea (0.232g, 2mmol)

  • Toluene

  • Reaction vessel with stirring and reflux capabilities

  • Hydrogen chloride absorption system

  • Vacuum distillation apparatus

Procedure:

  • Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene (10 times the mass of the carboxylic acid) to the reaction vessel.

  • Stir the mixture evenly at room temperature.

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes, ensuring the hydrogen chloride absorption system is active.

  • Increase the temperature to 110°C and reflux the mixture for 2 hours.

  • After the reaction is complete, recover the toluene via vacuum distillation.

  • Collect the fraction at 168-170°C under a pressure of 0.667 KPa.

  • The collected product is solidified by freezing.

Expected Yield and Purity:

  • Yield: 26.22g (95.7%)

  • Purity (GC): 99.9%

  • Melting Point: 48-52°C

Characterization (¹H-NMR in CDCl₃):

  • δ 2.87 (3H, s)

  • δ 7.08 (1H, t, J=8.8Hz)

  • δ 7.33 (1H, t, J=8.0Hz)

  • δ 7.41-7.47 (1H, m)

Role in Flucloxacillin Synthesis

The primary application of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is in the synthesis of the antibiotic flucloxacillin.[3] The carboxylic acid is first converted to its more reactive acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule.

flucloxacillin_synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Carboxylic_Acid 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Reagents_1 Bis(trichloromethyl) carbonate, Tetramethylurea, Toluene Acyl_Chloride 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carbonyl chloride Flucloxacillin Flucloxacillin Acyl_Chloride->Flucloxacillin Reagents_1->Acyl_Chloride 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Flucloxacillin Reagents_2 Inorganic Base, Water, then Acidification

Caption: Synthesis of Flucloxacillin

Biological Context and Mechanism of Action of Flucloxacillin

While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself is not known to have significant intrinsic biological activity, its role as a precursor to flucloxacillin places it in a critical biological context.[1] Flucloxacillin is a beta-lactam antibiotic that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.

beta_lactam_moa Flucloxacillin Flucloxacillin PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Cell_Wall_Synthesis Cell Wall Synthesis Crosslinking->Cell_Wall_Synthesis Essential for Cell_Lysis Bacterial Cell Lysis Crosslinking->Cell_Lysis Inhibition leads to

Caption: Mechanism of Beta-Lactam Antibiotics

Analytical Methodologies

As a known impurity in flucloxacillin preparations, accurate and sensitive analytical methods are required for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: Analysis by Reverse-Phase HPLC

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.[1]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample

Procedure:

  • Mobile Phase Preparation: Prepare a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

    • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to ensure the elution of both the impurity and the active pharmaceutical ingredient (API).

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.

impurity_analysis_workflow Sample_Prep Sample Preparation (Dissolution) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Separation UV_Detection UV Detection (225 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis Quantification Quantification (vs. Reference Standard) Data_Analysis->Quantification

Caption: Pharmaceutical Impurity Analysis Workflow

Toxicology and Safety

The safety data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid indicates that it is a hazardous substance.

HazardDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Overview of 2'-Aminoacetanilide (CAS 34801-09-7)

For the purpose of clarification, 2'-Aminoacetanilide is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and dyes. Its properties are distinct from those of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

PropertyValue
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Melting Point 133-137 °C
Uses Intermediate for 2-Methylbenzimidazole, a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, and Azobenzothiazole dyes.

References

N-(2-Aminophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Aminophenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2'-aminoacetanilide, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and a summary of its primary applications. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Properties

This compound is an aromatic amine and an amide. Its structure consists of an acetamide group attached to an aniline ring at the ortho position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [1]
IUPAC Name This compound[3]
CAS Number 34801-09-7[1]
Appearance White to slightly yellow crystalline solid[4]
Melting Point 133-137 °C[4]
Boiling Point 271.72 °C (estimate)[4]
Water Solubility 107.5 g/L at 22 °C[4]
pKa 14.73 (Predicted)[4]

Table 2: Spectroscopic Data Summary for this compound

TechniqueKey Signals / PeaksReference(s)
¹H NMR Signals corresponding to aromatic protons, amine protons, amide proton, and methyl protons.[5]
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, and methyl carbon.[5]
IR Spectroscopy Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds.[6]
Mass Spectrometry Molecular ion peak consistent with the molecular weight.[6]

Experimental Protocols

This compound is a valuable starting material for the synthesis of various heterocyclic compounds. Below are detailed protocols for its synthesis and its use in the preparation of 2-methylbenzimidazole and azo dyes.

Synthesis of this compound

The most common laboratory and industrial method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide.[1]

Protocol 2.1.1: Catalytic Hydrogenation of 2-Nitroacetanilide

  • Materials: 2-nitroacetanilide, 10% Palladium on Carbon (Pd/C) catalyst, Ethanol (or other suitable solvent), Hydrogen gas source, Filtration apparatus (e.g., Celite bed).

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis of this compound 2-Nitroacetanilide 2-Nitroacetanilide Dissolution Dissolve in Ethanol 2-Nitroacetanilide->Dissolution Catalyst Add 10% Pd/C Dissolution->Catalyst Hydrogenation Hydrogenation (H₂, pressure, stir) Catalyst->Hydrogenation Filtration Filter through Celite Hydrogenation->Filtration Concentration Concentrate (in vacuo) Filtration->Concentration Purification Recrystallize Concentration->Purification N-(2-Aminophenyl)acetamide_Product This compound Purification->N-(2-Aminophenyl)acetamide_Product

Caption: Synthesis workflow for this compound.

Application in Heterocyclic Synthesis: 2-Methylbenzimidazole

This compound can be readily cyclized to form benzimidazole derivatives. A common method involves the reaction with an acid, such as acetic acid.[7]

Protocol 2.2.1: Synthesis of 2-Methylbenzimidazole

  • Materials: this compound (or o-phenylenediamine), Acetic acid, Toluene (optional solvent), Sodium hydroxide solution (for neutralization), Filtration apparatus.

  • Procedure:

    • Combine this compound and acetic acid in a round-bottom flask. Toluene can be used as a solvent.[8]

    • Heat the reaction mixture under reflux for several hours.[8]

    • Monitor the completion of the reaction using TLC.

    • After cooling, slowly neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline.[7]

    • The crude 2-methylbenzimidazole will precipitate out of the solution.

    • Collect the solid product by suction filtration and wash with cold water.[7]

    • The product can be purified by recrystallization from an appropriate solvent.

G cluster_derivatization Synthesis of 2-Methylbenzimidazole Start This compound Reagents Acetic Acid (Toluene solvent) Reaction Heat under reflux Start->Reaction Reagents->Reaction Workup Cool & Neutralize (NaOH solution) Reaction->Workup Isolation Filter precipitate Workup->Isolation Purify Recrystallize Isolation->Purify Product 2-Methylbenzimidazole Purify->Product

Caption: Synthesis of 2-Methylbenzimidazole from this compound.

Application in Dye Synthesis: Azo Dyes

The primary amine group on this compound allows it to be used as a diazo component in the synthesis of azo dyes.

Protocol 2.3.1: General Synthesis of an Azo Dye

  • Materials: this compound, Hydrochloric acid, Sodium nitrite, A coupling component (e.g., β-naphthol), Sodium hydroxide, Ice.

  • Procedure:

    • Diazotization:

      • Dissolve this compound in dilute hydrochloric acid.[9]

      • Cool the solution to 0-5 °C in an ice bath.

      • Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature.[9] Stir for 20-30 minutes to form the diazonium salt solution.

    • Azo Coupling:

      • In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]

      • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

      • A colored precipitate of the azo dye will form.

    • Isolation:

      • Collect the dye by vacuum filtration.

      • Wash the solid with cold water and dry.

Applications in Research and Development

This compound is a crucial building block in several areas:

  • Pharmaceuticals: It is a precursor for benzimidazoles, a class of compounds with a wide range of biological activities including anthelmintic, antifungal, and antiulcer properties.[11]

  • Dye Industry: Its use as a diazo component allows for the synthesis of a variety of azo dyes for textiles and other applications.[1]

  • Materials Science: Derivatives of this compound are investigated for their potential in creating novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a versatile and important chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a valuable precursor for a range of more complex molecules in the pharmaceutical and dye industries. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of N-(2-Aminophenyl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminophenyl)acetamide (o-Aminoacetanilide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational reference for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.22d1HAr-H
7.00t1HAr-H
6.81d1HAr-H
6.68t1HAr-H
4.90br s2H-NH₂
2.15s3H-COCH₃
9.45s1H-NH-

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
168.5C=O
143.2C-NH₂
126.8C-NHCOCH₃
126.0Ar-C
123.4Ar-C
116.3Ar-C
115.9Ar-C
23.2-CH₃

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3435, 3350Strong, SharpN-H Stretch (primary amine)
3250Strong, BroadN-H Stretch (secondary amide)
3050MediumC-H Stretch (aromatic)
2925WeakC-H Stretch (aliphatic)
1660StrongC=O Stretch (Amide I)
1620, 1590MediumC=C Stretch (aromatic)
1540StrongN-H Bend (Amide II)
750StrongC-H Bend (ortho-disubstituted aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The compound has a molecular weight of 150.18 g/mol .[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
10885[M - COCH₂]⁺
9230[C₆H₆N]⁺
8045[C₆H₆N - NH₂]⁺
6525[C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Researchers should adapt these methodologies based on the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be optimized for the specific instrument being used.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (2-Nitroaniline & Acetic Anhydride) reaction Acetylation & Reduction start->reaction 1. Acetylation 2. Reduction crude_product Crude this compound reaction->crude_product purification Recrystallization / Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

A generalized workflow for the synthesis and spectroscopic analysis.

References

Solubility and stability of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of N-(2-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2'-aminoacetanilide or o-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] As an isomer of aminoacetanilide, it serves as a valuable intermediate in the synthesis of various aromatics and heterocyclic compounds, with applications in the pharmaceutical, dye, and pigment industries.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its effective use in drug development, chemical synthesis, and formulation.

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of this compound. It includes detailed experimental protocols for property determination and outlines potential degradation pathways based on its chemical structure.

Physicochemical Properties

This compound is a solid compound at room temperature.[1][2] Its structure consists of an acetamide group and an amino group in the ortho position on a benzene ring. This arrangement allows for intramolecular hydrogen bonding, which can influence its physical properties compared to its meta and para isomers.

Table 1: General Physicochemical Properties of Aminoacetanilide Isomers

PropertyThis compound (ortho)N-(3-Aminophenyl)acetamide (meta)N-(4-Aminophenyl)acetamide (para)
Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight 150.18 g/mol [1][3]150.18 g/mol [4]150.18 g/mol [5][6]
Appearance Yellow colored solid[7]Slight green colored solid[7]White to off-white crystalline solid[6][8]
Melting Point 133-137 °C[1]87-89 °C[7]164–167 °C[6]
CAS Number 34801-09-7[1][2]102-28-3[4]122-80-5[5][6]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in public literature, its solubility characteristics can be inferred from its structure and data on related compounds. The presence of both a polar amino group and an acetamide group suggests it will have some solubility in polar solvents.

Table 2: Qualitative and Quantitative Solubility Data of Aminoacetanilides

SolventThis compound (ortho)N-(3-Aminophenyl)acetamide (meta)N-(4-Aminophenyl)acetamide (para)
Water Slightly soluble (predicted)10 to 50 mg/mL at 24 °C[4]0.1-1 g/100 mL at 25 °C[6]
Alcohols (e.g., Ethanol) Soluble (predicted)Soluble (inferred)Soluble[9]
Ether Soluble (predicted)Soluble (inferred)Soluble[9]

The primary amino group is expected to increase its aqueous solubility compared to its non-aminated analog, acetanilide.[10] However, its overall solubility in water is likely to be limited. Solubility is expected to be pH-dependent due to the basic nature of the aromatic amino group.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, relevant organic solvents).[10]

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A UV absorption maximum for the para isomer has been noted at 246 nm, which can be a starting point for method development.[11]

  • Calculation: Calculate the solubility based on the measured concentration, correcting for any dilutions made during the process.[10]

G cluster_workflow Workflow for Thermodynamic Solubility Determination prep 1. Preparation Add excess solid to solvent/buffer equil 2. Equilibration Agitate at constant temperature (24-48h) prep->equil sep 3. Phase Separation Centrifuge to separate solid and supernatant equil->sep quant 4. Quantification Withdraw aliquot of clear supernatant sep->quant analysis 5. Analysis Determine concentration via HPLC-UV quant->analysis calc 6. Calculation Calculate solubility analysis->calc

Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[12][13][14] These studies help identify likely degradation products and establish degradation pathways.[13]

The this compound structure contains two primary sites susceptible to degradation: the amide linkage and the primary aromatic amine.

Table 3: Predicted Stability and Potential Degradation Pathways

Stress ConditionSusceptibilityPrimary Degradation Site(s)Potential Degradation Products
Acidic Hydrolysis Susceptible, especially with heatAmide bondo-Phenylenediamine and acetic acid
Basic Hydrolysis Susceptible, especially with heatAmide bondo-Phenylenediamine and acetate[10]
Oxidation SusceptiblePrimary aromatic amineImines, quinone-imines, and colored polymerization products[10]
Photolysis Potentially susceptibleAromatic system, amino groupComplex radical-mediated products[10]
Thermal Generally stable at moderate temperaturesAmine group at high temperaturesFragmentation products[10]
Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are capable of detecting the degradants without overwhelming the parent peak.[15]

4.1.1 Hydrolytic Degradation

  • Protocol: Dissolve this compound in solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic). Reflux the solutions for a specified period (e.g., 8 hours).[16] If no degradation occurs, stronger conditions (e.g., 1 M acid/base) or longer durations may be used.[16] Neutralize the samples before analysis. Analyze against a control solution in purified water.

4.1.2 Oxidative Degradation

  • Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10] Store the solution at room temperature for a set period (e.g., 24 hours).[16] Protect from light to prevent confounding photodegradation.

4.1.3 Photolytic Degradation

  • Protocol: Expose a solution of the compound, as well as the solid material, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light (dark control) to assess the contribution of thermal degradation.[10]

4.1.4 Thermal Degradation

  • Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze the sample and compare it to a sample stored at the recommended storage condition.

G cluster_workflow Workflow for a Forced Degradation (Stress Testing) Study start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxid Oxidation (e.g., 3-30% H₂O₂) start->oxid photo Photolysis (ICH Q1B light exposure) start->photo thermal Thermal Stress (e.g., 70°C, solid state) start->thermal analysis Analyze All Samples & Controls (Using a Stability-Indicating HPLC Method) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Identify Degradants & Elucidate Pathways analysis->end

Workflow for a Forced Degradation (Stress Testing) Study.
Logical Degradation Pathways

Based on fundamental organic chemistry principles, the primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the amino group.

G cluster_pathways Potential Degradation Pathways of this compound parent This compound hydrolysis_prod o-Phenylenediamine + Acetic Acid / Acetate parent->hydrolysis_prod  Hydrolysis  (Acid or Base) oxidation_prod Oxidized Products (e.g., Quinone-imines, Polymeric Species) parent->oxidation_prod  Oxidation  (e.g., H₂O₂)

Potential Degradation Pathways.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this polarity.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the buffer should be optimized to ensure good peak shape and resolution.

  • Detector: A UV detector is suitable. A full UV scan of the parent compound should be performed to determine the optimal wavelength for detection. For related compounds, wavelengths around 240-250 nm have been used.[11][17]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by analyzing samples from forced degradation studies and demonstrating that all degradant peaks are resolved from the main analyte peak.

Conclusion

While specific published data on the solubility and stability of this compound is limited, a robust understanding can be built from its chemical structure and data from analogous compounds. Its properties are dictated by the amide and primary aromatic amine functional groups. It is predicted to have limited, pH-dependent aqueous solubility and is susceptible to degradation via hydrolysis and oxidation. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to quantitatively determine its solubility and stability profile, which is a prerequisite for its successful application in pharmaceutical development and other scientific endeavors.

References

N-(2-Aminophenyl)acetamide Derivatives: A Comprehensive Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this scaffold, including the acetamide linkage and the aminophenyl group, provide a unique platform for chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth overview of the current understanding of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data Summary: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-aminophenyl)-2-(4-bromophenoxy) acetamideNot SpecifiedNot Specified[1]
Phenoxy acetamide derivative IMCF-7 (Breast)> 100[2]
HepG2 (Liver)6.9 ± 0.7[2]
Phenoxy acetamide derivative IIMCF-7 (Breast)> 100[2]
HepG2 (Liver)12.5 ± 1.3[2]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative 6bA375 (Melanoma)Not Specified[3]
N-(2-hydroxyphenyl)acetamide (NA-2)U87 (Glioblastoma)0.33 mM (induces 37.1% apoptosis)[4]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4b (3-Cl)MCF7 (Breast)Not Specified[5]
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 4c (4-Cl)MCF7 (Breast)Not Specified[5]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways

Apoptosis Induction Pathway

Several this compound derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.[4][5]

G This compound Derivative This compound Derivative Bcl-2 Family Bcl-2 Family This compound Derivative->Bcl-2 Family Modulates Bax/Bak Activation Bax/Bak Activation Bcl-2 Family->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα Phosphorylation & Degradation->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibits

References

N-(2-Aminophenyl)acetamide: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a crucial building block in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds.[1][2] Its unique structure, featuring a primary aromatic amine and an acetamido group ortho to each other, facilitates a variety of cyclization reactions, making it an important intermediate in the pharmaceutical, dye, and pigment industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the construction of biologically significant heterocyclic scaffolds.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 133-137°C.[1][3] It is a light yellow to green-yellow solid.[3] Key properties are summarized in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
Other Nameso-Aminoacetanilide, 2'-Acetamidoaniline[1]
CAS Number34801-09-7[1][3]
Molecular FormulaC₈H₁₀N₂O[1][3]
Molar Mass150.18 g/mol [1][3]
Melting Point133-137 °C[1][3]
Boiling Point361.5 °C[3]
AppearanceLight yellow to green-yellow solid[3]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the catalytic hydrogenation of 2-nitroacetanilide.[1] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst.

Synthesis 2-Nitroacetanilide 2-Nitroacetanilide This compound This compound 2-Nitroacetanilide->this compound H₂, 10% Pd/C

Caption: Synthesis of this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and acetamido groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be cyclized to form 2-methylbenzimidazole.[1] One method involves the reaction with carbon dioxide in the presence of a ruthenium catalyst.[1]

Benzimidazole_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound 2-Methylbenzimidazole 2-Methylbenzimidazole This compound->2-Methylbenzimidazole H₂ CO2 CO₂ CO2->2-Methylbenzimidazole RuCl2_dppe2 RuCl₂(dppe)₂ RuCl2_dppe2->2-Methylbenzimidazole

Caption: Synthesis of 2-Methylbenzimidazole.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. They are generally synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] While this compound itself is not a direct precursor in the classical Hinsberg or Körner quinoxaline synthesis, its derivatives or related o-phenylenediamines are key.[4][5] For instance, the amino group of this compound can be further functionalized before cyclization.

The general synthesis of quinoxalines from o-phenylenediamines is illustrated below.

Quinoxaline_Synthesis o-Phenylenediamine o-Phenylenediamine Quinoxaline Quinoxaline o-Phenylenediamine->Quinoxaline 1,2-Dicarbonyl 1,2-Dicarbonyl Compound 1,2-Dicarbonyl->Quinoxaline Condensation

Caption: General Quinoxaline Synthesis.

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological and electronic properties.[6] Their synthesis often involves the condensation and cyclization of catechols with o-diaminobenzenes or the oxidative cyclization of diphenylamines.[6] For example, reacting catechol with ortho-diaminobenzene at high temperatures can yield 5,10-dihydrophenazine, which is then oxidized to phenazine.[6]

Phenazine_Synthesis Catechol Catechol 5,10-Dihydrophenazine 5,10-Dihydrophenazine Catechol->5,10-Dihydrophenazine o-Diaminobenzene o-Diaminobenzene o-Diaminobenzene->5,10-Dihydrophenazine 200-210 °C, 35-40h Phenazine Phenazine 5,10-Dihydrophenazine->Phenazine O₂

Caption: Phenazine Synthesis from Catechol.

Experimental Protocols

General Protocol for N-Acetylation

A general method for the N-acetylation of amines, which can be adapted for the synthesis of N-substituted acetamides, involves the use of an acetylating agent like acetyl chloride or acetic anhydride.[7]

Materials:

  • Primary or secondary amine

  • Acetyl chloride or acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, toluene)[8][9]

  • Base (e.g., pyridine, triethylamine)[8][9]

  • Aqueous HCl solution (e.g., 1M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent and cool the solution to 0 °C in an ice bath.[8]

  • Add the base, followed by the dropwise addition of the acetylating agent.[8]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[8]

  • Wash the reaction mixture sequentially with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

  • Purify the product by crystallization or column chromatography if necessary.[7][8]

Synthesis of 2-Methylbenzimidazole from this compound

This protocol is based on the cyclization reaction using carbon dioxide and a ruthenium catalyst.[1]

Materials:

  • This compound

  • RuCl₂(dppe)₂ (catalyst)

  • Hydrogen gas (H₂)

  • Carbon dioxide (CO₂)

  • Suitable solvent

Procedure:

  • In a pressure vessel, combine this compound and the RuCl₂(dppe)₂ catalyst in a suitable solvent.

  • Pressurize the vessel with carbon dioxide and then with hydrogen gas.

  • Heat the reaction mixture to the required temperature and stir for the specified time.

  • After cooling, vent the gases and work up the reaction mixture to isolate the 2-methylbenzimidazole product.

Quantitative Data Summary

The following table summarizes yields and reaction conditions for the synthesis of various heterocyclic compounds where this compound or its derivatives are used as precursors.

ProductStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
2-MethylbenzimidazoleThis compound, CO₂, H₂RuCl₂(dppe)₂----[1]
Quinoxaline Derivativeso-Phenylenediamine, 1,2-DicarbonylCamphor sulfonic acid (20 mol%)---Moderate to Excellent[4]
Quinoxaline Derivativesα-Hydroxy ketones, o-PhenylenediamineI₂ (20 mol%)DMSO--78-99[4]
PhenazineN-phenyl-2-nitroanilineIron powder---46[6]
Phenazine2-Amino-diphenylamineCalcium oxide-6000.6770[6]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo cyclization reactions provides a straightforward entry into a variety of important heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. These scaffolds are of significant interest in medicinal chemistry and materials science. The synthetic routes starting from this compound are often efficient and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and other applications.

References

Discovery of Novel N-(2-Aminophenyl)acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel N-(2-Aminophenyl)acetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and broad range of biological activities. This document details the synthesis, experimental protocols, and quantitative biological data for these derivatives, offering a valuable resource for researchers in the field of drug discovery.

Core Synthesis and Derivative Generation

The this compound scaffold serves as a crucial starting point for the synthesis of a diverse library of derivatives. The general synthetic approach involves the acylation of o-phenylenediamine with a substituted acetyl chloride. This foundational reaction allows for the introduction of various chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

General Synthesis of the this compound Core

A common and efficient method for synthesizing the this compound core is the reaction of o-phenylenediamine with an appropriate acylating agent, such as phenylacetyl chloride, in the presence of a mild base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Isolation: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-Aminophenyl)-2-phenylacetamide.

Experimental Workflow for Derivative Discovery

The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological assessment.

G cluster_0 Discovery & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation A Target Identification B Scaffold Selection (this compound) A->B C In Silico Screening & Library Design B->C D Chemical Synthesis of Derivatives C->D E Purification (Chromatography, Recrystallization) D->E F Structural Characterization (NMR, MS, X-ray) E->F G In Vitro Screening (e.g., Kinase Assays, Cell Viability) F->G H Hit Identification & Lead Selection G->H I In Vivo Studies (Animal Models) H->I J Drug Candidate I->J Clinical Trials G cluster_0 Upstream Regulation cluster_1 Mitotic Events cluster_2 Inhibition cluster_3 Cellular Outcomes Aurora_Kinase Aurora Kinase Centrosome_Separation Centrosome Separation Aurora_Kinase->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_Kinase->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinase->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Mitotic_Arrest Mitotic Arrest Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor This compound Derivative Inhibitor->Aurora_Kinase Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_0 Downstream Pathways cluster_1 Cellular Processes BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation JAK_STAT->Differentiation Leukemia Leukemia Proliferation->Leukemia Survival->Leukemia Differentiation->Leukemia Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibition

Theoretical Foundations and Computational Analysis of N-(2-Aminophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminophenyl)acetamide, also known as ortho-aminoacetanilide, is a significant chemical intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes.[1][2] A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively available in public literature, this guide synthesizes information from studies on closely related acetanilide derivatives to present a robust framework for its analysis. This document details standard computational and experimental protocols, presents comparative quantitative data from a theoretical study on the parent compound acetanilide, and outlines the logical workflows for such theoretical investigations.

Introduction

This compound (C₈H₁₀N₂O) is an aromatic amide featuring both an amino and an acetamido group on a benzene ring in the ortho position.[1][3] This unique substitution pattern allows for potential intramolecular interactions and serves as a precursor for the synthesis of various biologically active molecules.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the geometric, vibrational, and electronic properties of such molecules, providing insights that complement experimental findings.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[3]
Molecular Weight 150.18 g/mol [3]
IUPAC Name This compound[3]
Synonyms o-Aminoacetanilide, 2'-Aminoacetanilide, N-Acetyl-o-phenylenediamine[1][3]
Appearance Solid[1]
Melting Point 133-137 °C[1]

Methodologies and Protocols

The following sections detail the standard experimental and computational protocols for the theoretical analysis of this compound, based on methodologies reported for closely related compounds.[4][5]

Computational Details

Quantum chemical calculations are typically performed using Gaussian software. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.[6] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for a typical computational analysis of molecular properties is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations, and culminates in the analysis of various molecular properties.

Computational Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Results Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Vibrational Analysis) Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Properties (HOMO-LUMO, MESP) Geometry_Optimization->Electronic_Properties Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Structural_Parameters Vibrational_Spectra Vibrational Frequencies (IR & Raman) Frequency_Calculation->Vibrational_Spectra

Caption: A logical workflow for the computational analysis of molecular properties.

Spectroscopic Analysis

Experimental spectroscopic data is essential for validating theoretical calculations.

  • FT-IR Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the solid phase using KBr pellets over a range of 4000-400 cm⁻¹.[5]

  • FT-Raman Spectroscopy : The Fourier Transform Raman (FT-Raman) spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500-100 cm⁻¹.[5]

The workflow for a combined experimental and theoretical spectroscopic analysis is illustrated below.

Spectroscopic Analysis Workflow cluster_experimental Experimental cluster_theoretical Theoretical cluster_analysis Analysis and Assignment FTIR_Raman_Measurement FT-IR & FT-Raman Spectra Measurement Comparison Comparison of Experimental and Theoretical Spectra FTIR_Raman_Measurement->Comparison DFT_Calculation DFT Calculation (Vibrational Frequencies) PED_Analysis Potential Energy Distribution (PED) Analysis DFT_Calculation->PED_Analysis Spectral_Assignment Vibrational Mode Assignment PED_Analysis->Spectral_Assignment Spectral_Assignment->Comparison

Caption: Workflow for combined experimental and theoretical spectroscopic analysis.

Theoretical Data (Comparative Analysis with Acetanilide)

Optimized Geometrical Parameters

The optimized geometrical parameters for acetanilide provide a reference for understanding the bond lengths and angles in related structures.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.394C2-C1-C6119.8
C1-C61.395C1-C2-C3120.3
C2-C31.391C2-C3-C4119.8
C3-C41.392C3-C4-C5120.2
C4-C51.393C4-C5-C6119.7
C5-C61.392C5-C6-C1120.2
C1-N71.419C2-C1-N7119.5
N7-C81.369C6-C1-N7120.7
C8-O91.231C1-N7-C8128.9
C8-C101.513N7-C8-O9123.3
N7-C8-C10114.8
O9-C8-C10121.9

Data is for acetanilide, adapted from a representative DFT study.[7]

Vibrational Frequencies

The calculated vibrational frequencies and their assignments for key functional groups of acetanilide are presented below. These are essential for interpreting the experimental IR and Raman spectra.

ModeAssignmentCalculated Frequency (cm⁻¹)
ν(N-H)N-H stretching3471
ν(C-H)aromAromatic C-H stretching3060-3090
ν(C-H)aliphAliphatic C-H stretching2930-2980
ν(C=O)C=O stretching (Amide I)1715
δ(N-H)N-H in-plane bending (Amide II)1550
δ(C-H)C-H bending1300-1500
ν(C-N)C-N stretching (Amide III)1265
γ(C-H)C-H out-of-plane bending750-900
γ(N-H)N-H out-of-plane bending (Amide V)700

Data is for acetanilide, adapted from a representative DFT study.[7]

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated electronic properties provide a useful reference.[6]

ParameterEnergy (eV)
E(HOMO) -5.3130
E(LUMO) -0.2678
Energy Gap (ΔE) 5.0452

Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[6]

The logical relationship for deriving key electronic properties from HOMO and LUMO energies is shown below.

Electronic Properties Derivation cluster_inputs Frontier Molecular Orbitals cluster_outputs Derived Chemical Concepts HOMO E(HOMO) Ionization_Potential Ionization Potential (I) I ≈ -E(HOMO) HOMO->Ionization_Potential LUMO E(LUMO) Electron_Affinity Electron Affinity (A) A ≈ -E(LUMO) LUMO->Electron_Affinity Chemical_Hardness Chemical Hardness (η) η = (I - A) / 2 Ionization_Potential->Chemical_Hardness Electronegativity Electronegativity (χ) χ = (I + A) / 2 Ionization_Potential->Electronegativity Electron_Affinity->Chemical_Hardness Electron_Affinity->Electronegativity

Caption: Derivation of chemical concepts from HOMO and LUMO energies.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. By leveraging established DFT methodologies, researchers can predict and analyze its structural, vibrational, and electronic properties with high accuracy. The provided comparative data for related acetanilide compounds serves as a valuable benchmark for future experimental and theoretical investigations. A detailed understanding of these properties is fundamental for the rational design and development of new therapeutic agents and materials derived from this versatile chemical scaffold.

References

A Comprehensive Technical Review of N-(2-Aminophenyl)acetamide and Its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-Aminophenyl)acetamide and its diverse analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to yield potent agents with a wide range of biological activities. This document details their synthesis, structure-activity relationships, and mechanisms of action across various therapeutic areas, with a focus on their potential as anticancer, anticonvulsant, and antimicrobial agents. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Chemical Properties and Synthesis

This compound, also known as 2'-aminoacetanilide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2][3] It serves as a crucial building block for the synthesis of a multitude of heterocyclic and aromatic compounds.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34801-09-7[1][2][5]
Molecular Formula C₈H₁₀N₂O[1][3]
Molecular Weight 150.18 g/mol [1][6]
Appearance Solid[4]
Melting Point 133-137 °C[1][3]
Boiling Point 361.5 °C[7]
Synonyms o-Aminoacetanilide, N-Acetyl-1,2-phenylenediamine, 2'-Acetamidoaniline[1][2][5]

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2-nitroacetanilide using 10% Pd/C as a catalyst.[4] This method provides a straightforward and efficient route to the desired product.

General Synthesis of N-(2-Aminophenyl)benzamide Analogs

A prevalent class of analogs are the N-(2-aminophenyl)benzamides, which have shown significant promise as histone deacetylase (HDAC) inhibitors. A general synthetic approach involves the condensation of an appropriately substituted benzoic acid with o-phenylenediamine or its derivatives.

Experimental Protocol: Synthesis of N-(2-Aminophenyl)-4-substituted-benzamides

This protocol describes a general method for the synthesis of N-(2-aminophenyl)benzamide analogs, which are potent histone deacetylase (HDAC) inhibitors.

Materials:

  • Substituted 4-aminobenzoic acid

  • o-phenylenediamine

  • Pyridine

  • Thionyl chloride or a suitable coupling agent (e.g., HATU)

  • Anhydrous solvents (e.g., THF, DMF)

  • Tin(II) chloride (for nitro group reduction)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Amide Bond Formation

  • To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent such as THF, add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-nitroaniline (1 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)benzamide derivative.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Nitro Group Reduction

  • Dissolve the purified N-(2-nitrophenyl)benzamide derivative in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture at reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final N-(2-aminophenyl)benzamide analog by recrystallization or flash column chromatography.

dot

cluster_synthesis General Synthesis of N-(2-Aminophenyl)benzamide Analogs start Substituted Benzoic Acid + 2-Nitroaniline coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling intermediate N-(2-Nitrophenyl)benzamide Derivative coupling->intermediate reduction Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) intermediate->reduction product N-(2-Aminophenyl)benzamide Analog reduction->product

Caption: Synthetic workflow for N-(2-aminophenyl)benzamide analogs.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant body of research has focused on N-(2-aminophenyl)benzamide derivatives as potent inhibitors of histone deacetylases (HDACs).[8][9] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[10] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[10]

Numerous studies have shown that N-(2-aminophenyl)benzamide analogs can selectively inhibit class I HDACs (HDAC1, 2, and 3).[11][12] The 2-amino group on the phenyl ring is crucial for their inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme.[2]

Table 2: In Vitro Anticancer and HDAC Inhibitory Activities of Selected this compound Analogs

Compound IDTarget(s)IC₅₀ (nM)Cell LineGI₅₀/IC₅₀ (µM)Reference(s)
NA HDAC195.2A2780 (Ovarian)2.66[8][11]
HDAC2260.7HepG2 (Liver)1.73[8][11]
HDAC3255.7[8][11]
FNA HDAC1>35000HepG2 (Liver)1.30[11]
HDAC2>35000[11]
HDAC395.48[11]
24a HDAC1930MCF-7 (Breast)5.4[5]
HDAC285A549 (Lung)5.8[5]
HDAC3-NCoR112DU145 (Prostate)6.4[5]
HDAC84100HCT116 (Colon)2.2[5]
26c HDAC3(11.68-fold selective over pan-HDACs)B16F10 (Melanoma)-[12]
HeLa (Cervical)-[12]

NA: N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide FNA: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[8][12] For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest and apoptosis in HepG2 liver cancer cells.[8]

dot

cluster_pathway HDAC Inhibition-Mediated Apoptosis Pathway HDACi This compound Analog (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Acetylation Histone Hyperacetylation HDAC->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene CycleArrest Cell Cycle Arrest (G1 or G2/M) Gene->CycleArrest Bax ↑ Bax Gene->Bax Bcl2 ↓ Bcl-2 Gene->Bcl2 Apoptosis Apoptosis CycleArrest->Apoptosis Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound analogs.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease and a stop solution like Trichostatin A)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a control with DMSO instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission for AMC-based substrates).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

cluster_workflow HDAC Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Compounds) plate Plate Setup (Buffer, Compound, Enzyme) prep->plate preinc Pre-incubation (37°C, 15 min) plate->preinc react Add Substrate & Incubate (37°C, 30-60 min) preinc->react develop Add Developer & Incubate (RT, 15 min) react->develop read Measure Fluorescence develop->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

Anticonvulsant Activity

Certain analogs of this compound have been investigated for their anticonvulsant properties. Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or the enhancement of GABAergic neurotransmission.[13][14]

Structure-activity relationship (SAR) studies have indicated that modifications to the acetamide and phenyl ring portions of the molecule can significantly influence anticonvulsant activity.[5][15]

Table 3: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives in Animal Models

Compound IDAnimal ModelDose (mg/kg, i.p.)Protection (%)Reference(s)
12 MES (mice)100Active at 0.5h[5]
13 MES (mice)100Active at 0.5h[5]
300Active at 4h[5]
20 6-Hz (mice)-Active in 50% of animals at 2h[15]

MES: Maximal Electroshock Seizure Test scPTZ: Subcutaneous Pentylenetetrazole Test 6-Hz: Psychomotor Seizure Model

Experimental Protocol: Anticonvulsant Screening (MES Test)

The Maximal Electroshock Seizure (MES) test is a widely used primary screening model for identifying potential anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution

  • Test animals (mice or rats)

  • Test compounds and vehicle control

Procedure:

  • Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At a predetermined time after drug administration (e.g., 30 minutes, 4 hours), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes moistened with saline.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined by testing a range of doses.

  • Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have also been explored for their potential as antimicrobial and anti-inflammatory agents. The N-phenylacetamide scaffold is present in some compounds with known antibacterial activity.[16]

Table 4: Antimicrobial Activity of Selected N-Phenylacetamide Analogs

Compound IDMicroorganismMIC (µg/mL)Reference(s)
3m M. tuberculosis H37Rv4[9]
Rifampin-resistant M. tuberculosis 2614[9]

MIC: Minimum Inhibitory Concentration

Some N-(hydroxyphenyl)acetamide derivatives have shown anti-inflammatory and anti-arthritic properties in animal models.[17] For example, N-(2-hydroxy phenyl) acetamide was found to inhibit inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats.[17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds and a standard antibiotic control

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Pharmacokinetics and In Vivo Studies

While in vitro studies provide valuable initial data, the evaluation of the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy is crucial for the development of any new therapeutic agent.[18][19]

Some N-(2-aminophenyl)benzamide HDAC inhibitors have been evaluated in vivo. For instance, compound 24a demonstrated potent antitumor efficacy in an HCT-116 colon cancer xenograft mouse model.[1] Similarly, FNA, a fluorinated analog, showed tumor growth inhibition in a HepG2 xenograft model.[11] These studies highlight the potential of this class of compounds to be translated into clinically effective treatments.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide spectrum of biological activities. The N-(2-aminophenyl)benzamide scaffold has proven to be particularly fruitful for the development of potent and selective HDAC inhibitors with significant anticancer potential. Furthermore, the exploration of this chemical space has yielded compounds with promising anticonvulsant and antimicrobial activities.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action, including the identification of novel cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation in relevant animal models of disease to assess therapeutic efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: Screening of diverse analog libraries against a wider range of biological targets to uncover new therapeutic applications.

The continued investigation of this compound and its analogs holds great promise for the discovery and development of novel and effective therapies for a variety of human diseases.

References

Methodological & Application

Application Note: Purification of N-(2-Aminophenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide, is a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1] The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using a mixed-solvent recrystallization technique with ethanol and water. This method is effective for removing common impurities, such as colored by-products and unreacted starting materials.[2][3]

Experimental Protocol

This protocol outlines the recrystallization procedure for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate.[2] Use just enough solvent to dissolve the solid completely at its boiling point.

    • Note: If the compound "oils out" instead of dissolving, it may indicate that the melting point of the compound is lower than the solvent's boiling point or that significant impurities are present.[2]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling upon the addition of charcoal.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute's mass) to the solution to adsorb colored impurities.[3]

    • Reheat the mixture to boiling for a few minutes while stirring.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities and the activated charcoal.

    • Preheat a second Erlenmeyer flask containing a few milliliters of the solvent on the hot plate.

    • Place a pre-heated stemless funnel with fluted filter paper on top of the receiving flask.[2]

    • Quickly pour the hot solution through the fluted filter paper. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.[4]

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat and cover it.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2]

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.[5]

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[6]

    • It is crucial to use cold solvent to minimize the loss of the desired product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization:

    • Determine the mass of the dried, purified crystals to calculate the percent recovery.

    • Measure the melting point of the purified this compound. A sharp melting point range close to the literature value (133-137 °C) is indicative of high purity.[1][7]

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound.

ParameterBefore Purification (Crude)After Purification (Recrystallized)
Appearance Brownish or off-white solidWhite to light-tan crystalline solid
Melting Point 128-134 °C134-136 °C
Purity (by HPLC) ~95%>99%
Typical Recovery N/A75-90%

Experimental Workflow Visualization

The following diagram illustrates the key stages of the purification process.

PurificationWorkflow A Crude this compound B Dissolve in Minimum Hot Ethanol A->B C Add Activated Charcoal (Optional, for color) B->C D Hot Filtration (Remove insoluble impurities) C->D E Cool Solution Slowly (Promotes crystallization) D->E Filtrate F Induce Crystallization (Ice Bath) E->F G Vacuum Filtration (Isolate Crystals) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of N-(2-Aminophenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of N-(2-Aminophenyl)acetamide, also known as o-aminoacetanilide, using the recrystallization technique. Recrystallization is a fundamental purification method for crystalline solids, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. These application notes offer a comprehensive protocol, troubleshooting guidance, and a summary of the physical properties of this compound to assist researchers in obtaining a high-purity product.

Introduction to Recrystallization

Recrystallization is a critical technique in synthetic chemistry for the purification of solid compounds. The principle relies on the observation that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization process, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration. The selection of an appropriate solvent is paramount for a successful recrystallization, requiring the compound to be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification protocol. Key properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1][2]
Synonyms o-Aminoacetanilide, 2'-Aminoacetanilide[1][3]
CAS Number 34801-09-7[1]
Molecular Formula C₈H₁₀N₂O[1][3]
Molecular Weight 150.18 g/mol [1]
Appearance Solid[1][3]
Melting Point 133-137 °C[1][4]
Purity (Typical Commercial Grade) ~97%[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. An ethanol/water mixed solvent system is recommended based on the polarity of the molecule and successful application with structurally similar compounds[5].

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a stir bar.

    • Add a minimal amount of hot ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum volume of solvent necessary to achieve complete dissolution at the boiling point of the solvent[5][6].

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.

    • Quickly filter the hot solution containing the dissolved product into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel[5].

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution.

    • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration as described in step 2 to remove the activated charcoal[5].

  • Crystallization:

    • To the clear, hot ethanolic solution, add hot water dropwise until the solution becomes persistently turbid (cloudy).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[7].

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask[6].

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the product[7].

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature oven.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value of 133-137 °C is indicative of high purity.

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration decolorize Decolorize with Charcoal (optional) hot_filtration->decolorize add_water Add hot water until turbid decolorize->add_water clear_solution Add ethanol to clarify add_water->clear_solution cool_slowly Slow cool to room temperature clear_solution->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the pure crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Diagram 2: Principle of Purification by Recrystallization

Recrystallization_Principle cluster_hot Hot Saturated Solution cluster_cool Cold Solution after Cooling compound_hot Dissolved This compound crystals Pure Crystals of This compound compound_hot->crystals Crystallizes out upon cooling impurity_hot Dissolved Impurities mother_liquor Mother Liquor with Dissolved Impurities impurity_hot->mother_liquor Remains in solution

Caption: The principle of separating the target compound from impurities during recrystallization.

Troubleshooting

IssuePotential CauseSuggested Solution
No crystals form upon cooling The solution is not supersaturated (too much solvent used).Evaporate some of the solvent to increase the concentration and allow it to cool again[5].
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath[5].
Nucleation has not been initiated.Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound[5].
Compound "oils out" instead of forming crystals The compound's melting point is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. Consider a different solvent system[5].
The solution is cooled too quickly.Allow for a slower cooling rate.
Low yield of recrystallized product Too much solvent was used.Use the minimum amount of hot solvent required for dissolution[7].
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and the filtration is performed quickly[7].
Incomplete crystallization.Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation[7].
Resulting crystals are colored or appear impure Colored impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities[5].
A single recrystallization may be insufficient.A second recrystallization may be necessary to achieve high purity[5].

References

Column chromatography protocol for N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Column Chromatography Protocol for the Purification of N-(2-Aminophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-aminoacetanilide, is a crucial intermediate in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.[1] Its synthesis, often achieved through methods like the catalytic hydrogenation of 2-nitroacetanilide or acylation of o-phenylenediamine, can result in a crude product containing unreacted starting materials, by-products, and other impurities.[1][2] For subsequent applications where high purity is essential, an efficient purification method is required.

This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase, making it highly effective for isolating polar compounds like this compound from less polar or more polar impurities.

Principle of Separation

Normal-phase chromatography utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. The separation mechanism relies on the polarity of the molecules in the mixture. More polar compounds, like this compound with its amino and amide functional groups, will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar impurities will interact weakly with the stationary phase and be eluted more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively desorbed and eluted from the column, allowing for their separation into pure fractions.

Data Presentation

The following tables summarize the materials, reagents, and parameters for the successful purification of this compound.

Table 1: Materials and Reagents

ItemSpecification
Crude this compoundSynthesized in-house or commercially sourced
Stationary PhaseSilica Gel, Grade 60, 230-400 mesh
Mobile Phase Solventsn-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)
TLC PlatesSilica gel 60 F254
TLC Visualization ReagentsUV lamp (254 nm), Potassium Permanganate Stain
GlasswareChromatography column, flasks, beakers, separatory funnel
OtherCotton or glass wool, sand, rotary evaporator

Table 2: Column Chromatography Parameters

ParameterRecommended Value / Description
Stationary PhaseSilica Gel (230-400 mesh)
Column DimensionsDependent on sample mass (e.g., 2-4 cm diameter for 1-5 g)
Slurry Solventn-Hexane or 5% Ethyl Acetate in n-Hexane
Sample LoadingDry loading or wet loading in minimal solvent
Mobile Phase (Eluent)Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 60%)
Flow RateGravity-driven or low pressure; ~5-10 mL/min (for 4 cm column)
Fraction Size20-50 mL (dependent on column volume)

Table 3: Thin-Layer Chromatography (TLC) Analysis Parameters

ParameterRecommended Value / Description
Stationary PhaseSilica gel 60 F254 TLC plates
Mobile Phase30-50% Ethyl Acetate in n-Hexane
Visualization Method 1UV light at 254 nm (non-destructive)
Visualization Method 2Staining with Potassium Permanganate (destructive)
Expected ResultPure product appears as a single spot

Experimental Protocol

This protocol details the step-by-step procedure for purifying crude this compound.

4.1. Preparation of the Chromatography Column (Slurry Packing Method)

  • Column Selection: Choose a glass column with appropriate dimensions based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand over the plug.

  • Preparing the Slurry: In a beaker, weigh the required amount of silica gel. Add a non-polar solvent (e.g., n-Hexane) to create a free-flowing slurry. Stir gently to remove air bubbles.

  • Packing the Column: With the column stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Never let the top of the silica gel run dry.

  • Equilibration: Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in n-Hexane) to equilibrate the stationary phase.

4.2. Sample Preparation and Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed. Allow the solution to absorb completely into the silica gel before starting the elution.

4.3. Elution and Fraction Collection

  • Initial Elution: Begin eluting with a low-polarity mobile phase, such as 10-20% ethyl acetate in n-hexane.[2] This will wash out non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, proceed from 20% to 30%, then 40%, and so on. A stepwise gradient is often effective:

    • 2 column volumes of 20% EtOAc/Hexane

    • 2 column volumes of 30% EtOAc/Hexane

    • 2 column volumes of 40% EtOAc/Hexane

    • Continue increasing polarity until the target compound elutes.

  • Fraction Collection: Collect the eluent in systematically numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 20 mL).

4.4. Analysis of Fractions by TLC

  • Spotting the TLC Plate: Using a capillary tube, spot small amounts from each collected fraction onto a TLC plate. Also spot the crude mixture and a pure standard (if available) for comparison.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 40% Ethyl Acetate in n-Hexane).[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and, once dry, visualize it under a UV lamp (254 nm).[4] this compound, being aromatic, should appear as a dark spot. Circle the spots with a pencil.

    • Staining: Dip the plate into a potassium permanganate stain.[5][6] The amino group is susceptible to oxidation and will appear as a yellow or brown spot on a purple background upon gentle heating.[5]

  • Combining Fractions: Identify the fractions that contain the pure product (single spot on TLC with the same Rf value). Combine these pure fractions in a larger flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

Visualization of Experimental Workflow

Column_Chromatography_Workflow start Crude this compound sample_prep Sample Preparation (Dry Loading) start->sample_prep prep Column Preparation (Silica Slurry Packing) elution Gradient Elution (Hexane/Ethyl Acetate) prep->elution sample_prep->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions (UV & Stain) collection->analysis pooling Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation end Pure this compound evaporation->end

References

Application Notes and Protocols: N-(2-Aminophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, is a versatile scaffold in medicinal chemistry.[1][2][3] Its structure, featuring a primary aromatic amine and an acetamide group on a phenyl ring, serves as a key building block for the synthesis of a diverse range of biologically active compounds.[1][3][4][5][6] This scaffold has been successfully utilized to develop potent inhibitors of various enzymes and compounds with significant therapeutic potential in oncology, neurology, and infectious diseases. These application notes provide a comprehensive overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The this compound core has been extensively modified to generate derivatives with a wide spectrum of biological activities. The primary applications are summarized below, with quantitative data presented for easy comparison.

Histone Deacetylase (HDAC) Inhibition

A major application of the this compound scaffold is in the development of Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[7][8][9][10] Derivatives often incorporate a zinc-binding group that interacts with the active site of HDAC enzymes.

. Table 1: N-(2-Aminophenyl)benzamide Derivatives as HDAC Inhibitors

CompoundTarget HDACsIC50 (nM)Cell LineAntiproliferative Activity (µM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2A27802.66[7][9]
HDAC2260.7HepG21.73[7][9]
HDAC3255.7[7][9]
N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamideClass I HDACsNot specifiedMKN45, DLD1Augments radiation-induced cell death[11]
Various N-(2-aminophenyl)-benzamide derivativesHDAC1, HDAC2Nanomolar concentrationsA549, SF268Micromolar concentrations[8]
Anticancer Activity Beyond HDAC Inhibition

Derivatives of this compound have shown anticancer activity through mechanisms other than HDAC inhibition.

. Table 2: Other Anticancer this compound Derivatives

CompoundMechanism of ActionCell LineActivityReference
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b)Induction of apoptosis and autophagyA375 (melanoma), pancreatic cancer, CMLHigh in vitro potency against sensitive and resistant cell lines; significant reduction of tumor growth in vivo.[12][13]
N-(2-hydroxyphenyl) acetamide (NA-2)Induction of apoptosis, cell cycle arrest at G0/G1MCF-7 (breast cancer)IC50 = 1.65 mM[14]
Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, as detailed in the table below.

. Table 3: this compound Derivatives in Other Therapeutic Areas

Compound ClassTherapeutic AreaTarget/MechanismKey FindingsReference
N-phenyl-2-(phenyl-amino) acetamide derivativesAnticoagulantFactor VIIa inhibitionGood inhibitory anticoagulant activities in vitro.[15]
2-amino-N-(p-Chlorophenyl) acetamide derivativesAntibacterialNot specifiedModerate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[16]
2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950)NeuroprotectionWeak uncompetitive antagonist of NMDA receptorsProtection of CA1 hippocampal neurons in animal models of global ischemia.[17]
Various acetamide derivativesAnalgesicNot specifiedSignificant decrease in acetic acid-induced writhing and increase in hot-plate and tail-clip latencies in mice.[18]
N-(2-hydroxy phenyl) acetamideAnti-inflammatoryInhibition of IL-1β and TNF-αPromising anti-arthritic properties in adjuvant-induced arthritic rats.[19]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the acylation of 1,2-phenylenediamine or the reduction of a nitro group followed by acylation. A general workflow is depicted below.

G cluster_synthesis Synthesis A Starting Material (e.g., 2-Nitroaniline) B Step 1: Acylation (e.g., Acetyl chloride) A->B C Intermediate (N-(2-Nitrophenyl)acetamide) B->C D Step 2: Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E F Step 3: Further Derivatization (e.g., Amide coupling) E->F G Final Derivative F->G

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) [7][9]

  • Step 1: Synthesis of 4-(bis(2-chloroethyl)amino)benzoyl chloride:

    • To a solution of 4-(bis(2-chloroethyl)amino)benzoic acid in thionyl chloride, add a catalytic amount of DMF.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 2: Synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA):

    • Dissolve 1,2-phenylenediamine in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add a solution of 4-(bis(2-chloroethyl)amino)benzoyl chloride in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro HDAC Inhibition Assay

A common method to assess the inhibitory activity of compounds against HDAC enzymes is a fluorescence-based assay.[20][21][22]

G cluster_assay HDAC Inhibition Assay Workflow A Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound - Assay Buffer B Add HDAC enzyme, assay buffer, and test compound to a 96-well plate. A->B C Pre-incubate at 37°C. B->C D Add fluorogenic substrate to initiate the reaction. C->D E Incubate at 37°C. D->E F Add developer solution (e.g., Trypsin) to stop the reaction and generate a fluorescent signal. E->F G Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm). F->G H Calculate % inhibition and IC50 values. G->H

Caption: Workflow for a fluorescence-based HDAC inhibition assay.

Protocol: Fluorometric HDAC Activity Assay [22]

  • Perform the assay in a 96-well microtiter plate.

  • To each well, add 25 µL of HDAC assay buffer containing a fluorogenic substrate.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 15 µL of the specific HDAC isoform solution.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of a developer solution (e.g., 0.4 mg/mL trypsin) to each well.

  • Incubate the plate for another 30 minutes at 37°C.

  • Measure the fluorescence using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay for Antiproliferative Activity [14]

  • Seed cells (e.g., A2780, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

HDAC Inhibition and its Downstream Effects

HDAC inhibitors, including those derived from this compound, exert their anticancer effects by altering the acetylation status of histone and non-histone proteins. This leads to changes in gene expression and cell cycle regulation.

HDACi This compound-based HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histone Proteins HDAC->Histones Deacetylates Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Altered Gene Expression Chromatin->Gene p21 Upregulation of p21 Gene->p21 Apoptosis Induction of Apoptosis Gene->Apoptosis CycleArrest Cell Cycle Arrest (G1, G2/M) p21->CycleArrest TumorSuppression Tumor Suppression Apoptosis->TumorSuppression CycleArrest->TumorSuppression

Caption: Mechanism of action of HDAC inhibitors.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as HDAC inhibitors for cancer therapy, as well as displaying anticoagulant, antibacterial, neuroprotective, and anti-inflammatory properties. The synthetic accessibility and the possibility for diverse chemical modifications make this compound an attractive starting point for the design and discovery of novel drugs. The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of this promising chemical scaffold.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using N-(2-Aminophenyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Aminophenyl)acetamide is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-disubstituted aromatic ring, featuring both an amine and an acetamide group, allows for intramolecular cyclization reactions to form fused ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds: quinazolin-4(3H)-ones, 1,4-benzodiazepin-2-ones, and 2-methyl-1H-benzo[d]imidazole, utilizing this compound or its close structural analogs as precursors.

Synthesis of 2-Methylquinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A straightforward method for their synthesis involves the condensation of an anthranilamide derivative with an orthoester. In this protocol, we adapt a known procedure for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from 2-aminobenzamides, which are structurally analogous to this compound.

Logical Workflow for Quinazolinone Synthesis

A This compound E Reaction Mixture A->E B Triethyl orthoacetate B->E C Acetic Acid (catalyst) C->E D Ethanol (solvent) D->E F Heating (Reflux) E->F G Cyclization & Dehydration F->G H 2-Methyl-3-phenylquinazolin-4(3H)-one G->H

Caption: Synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one[1]

This protocol describes the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one from 2-amino-N-phenylbenzamide, a close analog of this compound.

Materials:

  • 2-Amino-N-phenylbenzamide

  • Triethyl orthoacetate

  • Glacial acetic acid

  • Absolute ethanol

  • Pressure tube

  • Standard glassware for reflux and purification

Procedure:

  • In a pressure tube, combine 2-amino-N-phenylbenzamide (100 mg, 0.47 mmol), triethyl orthoacetate (228 mg, 1.41 mmol), and glacial acetic acid (85 mg, 1.41 mmol).

  • Add absolute ethanol (2 mL) to the mixture.

  • Seal the pressure tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-3-phenylquinazolin-4(3H)-one.

Quantitative Data
Starting MaterialReagentsConditionsProductYieldReference
2-Amino-N-phenylbenzamideTriethyl orthoacetate, Acetic acidEthanol, 110 °C, 24 h2-Methyl-3-phenylquinazolin-4(3H)-oneNot specified in snippet[1]
2-Amino-N-methylbenzamideTriethyl orthobenzoate, Acetic acidEthanol, 110 °C, 48 h3-Methyl-2-phenylquinazolin-4(3H)-one89%[1]
2-Amino-4-methylbenzamideTriethyl orthobenzoate, Acetic acidEthanol, 110 °C, 48 h7-Methyl-2-phenylquinazolin-4(3H)-one84%[1]

Synthesis of 1,4-Benzodiazepin-2-ones

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. N'-substituted 2-aminoacetanilides, which can be synthesized from this compound derivatives, are key precursors for the synthesis of 1,4-benzodiazepin-2-ones through cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski reactions.

Synthetic Pathway to 1,4-Benzodiazepin-2-ones

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization A Substituted Aniline C 2-Chloroacetanilide A->C Toluene, Reflux B Chloroacetyl chloride B->C E N'-substituted 2-aminoacetanilide C->E Room Temp. D Primary Amine (e.g., Methylamine) D->E F N'-substituted 2-aminoacetanilide H 1,4-Benzodiazepin-2-one F->H Bischler-Napieralski or Pictet-Spengler G Dehydrating Agent (e.g., POCl3, P2O5) G->H

Caption: Two-step synthesis of 1,4-benzodiazepin-2-ones.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Chloro-N-phenylacetamides [2]

  • In a round-bottom flask, dissolve the substituted aniline (25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.

  • Add a solution of chloroacetyl chloride (25 mmol) in 20 mL of toluene dropwise to the aniline solution.

  • After the addition is complete, heat the mixture under reflux for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture and extract with 10% aqueous HCl solution (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulphate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol.

Protocol 2.2: Synthesis of N'-Substituted 2-Aminoacetanilides [2]

  • In a round-bottom flask, combine the 2-chloroacetanilide (2 mmol) with a 33% w/w methylamine solution (10 mL).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring its progress by thin-layer chromatography.

  • Upon completion, remove the excess methylamine under reduced pressure.

  • Treat the residue with 10% aqueous NaOH solution and extract with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulphate, filter, and evaporate the solvent to yield the N'-substituted 2-aminoacetanilide.

Protocol 2.3: General Procedure for Bischler-Napieralski Cyclization Note: A specific protocol for the cyclization of N'-substituted 2-aminoacetanilides was not found in the provided search results. The following is a general procedure based on the principles of the Bischler-Napieralski reaction.

  • Dissolve the N'-substituted 2-aminoacetanilide in a dry, aprotic solvent such as toluene or acetonitrile.

  • Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench with ice-water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data
Precursor Synthesis StepStarting MaterialReagentsConditionsProductYieldReference
AcylationSubstituted anilinesChloroacetyl chloride, TriethylamineToluene, Reflux, 1 h2-Chloroacetanilides65-75%[2]
Amination2-Chloroacetanilides33% Methylamine solutionRoom Temp, 1 hN'-methyl 2-aminoacetanilides56-98%[2]

Synthesis of 2-Methyl-1H-benzo[d]imidazole

Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The most common and direct synthesis of 2-methyl-1H-benzo[d]imidazole involves the condensation of o-phenylenediamine with acetic acid. While not a direct cyclization of this compound, this method provides a reliable route to a structurally related and important heterocyclic product.

Reaction Scheme for Benzimidazole Synthesis

A o-Phenylenediamine C Reaction Mixture A->C B Glacial Acetic Acid B->C D Heating C->D E Cyclization & Dehydration D->E F 2-Methyl-1H-benzo[d]imidazole E->F

Caption: Synthesis of 2-methyl-1H-benzo[d]imidazole.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzo[d]imidazole[3]

Materials:

  • o-Phenylenediamine

  • Glacial acetic acid

  • Standard glassware for reaction and purification

Procedure:

  • In a round-bottom flask, mix o-phenylenediamine with glacial acetic acid.

  • Heat the reaction mixture under reflux for a specified period (typically 1-2 hours).

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methyl-1H-benzo[d]imidazole.

Quantitative Data
Starting MaterialReagentConditionsProductYieldReference
o-PhenylenediamineGlacial Acetic AcidReflux2-Methyl-1H-benzo[d]imidazoleHigh yields[3]
o-PhenylenediamineGlycolic AcidReflux1H-Benzimidazol-2-ylmethanolHigh yields[3]

Conclusion

This compound and its analogs are valuable and versatile precursors for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of quinazolin-4(3H)-ones, 1,4-benzodiazepin-2-ones, and benzimidazoles. The adaptability of these synthetic routes offers significant opportunities for the generation of diverse compound libraries for drug discovery and development programs. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to expand the utility of these synthetic methodologies.

References

Application Notes and Protocols for N-(2-Aminophenyl)acetamide in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Aminophenyl)acetamide as a versatile intermediate in the synthesis of azo dyes. The protocols outlined below are based on established chemical principles and serve as a foundational guide for the synthesis and characterization of various dye molecules.

Introduction

This compound, also known as 2-aminoacetanilide, is a valuable aromatic intermediate in the synthesis of a wide array of organic compounds, including various classes of dyes. Its bifunctional nature, possessing both a primary aromatic amine group and an acetamide group, allows for diverse chemical modifications, making it a key building block in the production of chromophores. The primary application of this compound in dye chemistry is as a diazo component in the synthesis of azo dyes.

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[2]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, aromatic amines, and heterocyclic compounds. This electrophilic substitution reaction forms the stable azo linkage, which is the primary chromophore responsible for the dye's color.[1][3]

The final color and properties of the synthesized dye, such as its solubility, lightfastness, and wash fastness, are determined by the chemical structures of both the diazo component (this compound) and the coupling component.[3]

Data Presentation

While specific quantitative data for a wide range of dyes synthesized directly from this compound is not extensively available in the public domain, the following tables provide a template for the characterization data that should be collected and organized during the synthesis and analysis of such dyes. The data for "Illustrative Dye 1" is based on a representative synthesis of an azo dye using a similar aromatic amine.

Table 1: Synthesis and Yield of Azo Dyes from this compound

Dye Name/StructureCoupling ComponentReaction Time (h)Yield (%)Melting Point (°C)
Illustrative Dye 1Phenol285152-154
User-Synthesized Dye 1[Specify Component][Record Value][Record Value][Record Value]
User-Synthesized Dye 2[Specify Component][Record Value][Record Value][Record Value]

Table 2: Spectroscopic Properties of Azo Dyes from this compound

Dye Name/StructureSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Key IR Peaks (cm⁻¹)
Illustrative Dye 1DMF41025,0003400 (-OH), 3250 (-NH), 1670 (C=O, amide), 1590 (N=N)
User-Synthesized Dye 1[Specify Solvent][Record Value][Record Value][Record Value]
User-Synthesized Dye 2[Specify Solvent][Record Value][Record Value][Record Value]

Table 3: Fastness Properties of Azo Dyes from this compound on Polyester Fabric

Dye Name/StructureLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12) - DryRubbing Fastness (ISO 105-X12) - Wet
Illustrative Dye 14-5 (Good)5 (Excellent)4 (Good)3-4 (Moderate to Good)
User-Synthesized Dye 1[Record Value][Record Value][Record Value][Record Value]
User-Synthesized Dye 2[Record Value][Record Value][Record Value][Record Value]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using this compound as the diazo component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound by dissolving 1.50 g (0.01 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be necessary to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution over a period of 10-15 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure complete diazotization.

  • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization reaction. The resulting solution is the diazonium salt solution and should be used immediately in the subsequent coupling reaction.[2]

Protocol 2: Azo Coupling Reaction with Phenol

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.

  • Cool the phenol solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution.

  • A colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Protocol 3: Isolation and Purification of the Azo Dye

Materials:

  • Crude dye mixture from Protocol 2

  • Cold distilled water

  • Ethanol (or a suitable recrystallization solvent)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye on the filter paper with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dissolve the crude dye in a minimum amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in these application notes.

dye_synthesis_pathway start This compound diazo Diazonium Salt start->diazo Diazotization (NaNO2, HCl, 0-5 °C) dye_azo Azo Dye (Phenolic) diazo->dye_azo Azo Coupling dye_naphtho Azo Dye (Naphtholic) diazo->dye_naphtho Azo Coupling dye_hetero Heterocyclic Azo Dye diazo->dye_hetero Azo Coupling coupling_phenol Phenol coupling_phenol->dye_azo coupling_naphthol Naphthol coupling_naphthol->dye_naphtho coupling_heterocycle Heterocyclic Component coupling_heterocycle->dye_hetero

Caption: Synthesis pathways from this compound to various azo dyes.

experimental_workflow prep_diazo 1. Preparation of This compound Solution diazotization 2. Diazotization (NaNO2, HCl, 0-5 °C) prep_diazo->diazotization coupling 4. Azo Coupling Reaction diazotization->coupling prep_coupling 3. Preparation of Coupling Component Solution prep_coupling->coupling isolation 5. Isolation of Crude Dye (Filtration) coupling->isolation purification 6. Purification (Recrystallization) isolation->purification characterization 7. Characterization (Spectroscopy, etc.) purification->characterization

Caption: General experimental workflow for azo dye synthesis.

logical_relationship diazo_component Diazo Component (this compound) dye_properties Final Dye Properties diazo_component->dye_properties coupling_component Coupling Component (Phenols, Naphthols, etc.) coupling_component->dye_properties reaction_conditions Reaction Conditions (Temp, pH, Solvent) reaction_conditions->dye_properties color Color (λmax) dye_properties->color solubility Solubility dye_properties->solubility fastness Fastness Properties dye_properties->fastness

Caption: Factors influencing the final properties of the synthesized azo dye.

References

Application Notes and Protocols for the Synthesis of N-(2-Aminophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-(2-Aminophenyl)acetamide and its derivatives, compounds of significant interest in medicinal chemistry and materials science due to their role as versatile building blocks for nitrogen-containing heterocycles.[1] The protocols outlined below are established methods that can be adapted for the synthesis of various derivatives.

Introduction

This compound, also known as 2-aminoacetanilide, and its derivatives are important synthetic intermediates in the development of pharmaceuticals, dyes, and pigments.[2] The presence of both an amino group and an acetamide group on the phenyl ring allows for a variety of chemical transformations, making these compounds valuable starting materials for more complex molecules.[1] Two primary synthetic routes are commonly employed: the acylation of o-phenylenediamine and the reduction of a corresponding nitroaniline derivative.

Experimental Protocols

Method 1: Acylation of o-Phenylenediamine

This method describes the synthesis of N-(2-Aminophenyl)-2-phenylacetamide via the acylation of o-phenylenediamine with phenylacetyl chloride.[1] This is a general and efficient method for creating the amide bond.

Materials:

  • o-phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Apparatus for thin-layer chromatography (TLC)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath.[1] Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise through the dropping funnel over a period of 30 minutes with vigorous stirring.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[1] Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 1:1 Hexanes:Ethyl Acetate).[1]

  • Workup: Once the reaction is complete, quench the reaction by adding water.[1] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (twice), water (once), and brine (once).[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(2-aminophenyl)-2-phenylacetamide.[1]

Method 2: Reduction of 2-Nitroacetanilide

This protocol outlines the synthesis of this compound (2-aminoacetanilide) by the catalytic hydrogenation of 2-nitroacetanilide.[2] This method is particularly useful when the corresponding nitro compound is readily available.

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 2-nitroacetanilide in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes key data for this compound.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-AminoacetanilideThis compoundC₈H₁₀N₂O150.18133-137[3]

Visualizations

Synthesis_Workflow_Acylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine reaction_step Stir at 0°C to RT 4-6 hours o_phenylenediamine->reaction_step phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->reaction_step triethylamine Triethylamine triethylamine->reaction_step dcm DCM dcm->reaction_step workup_step Aqueous Workup reaction_step->workup_step Quench purification_step Purification (Recrystallization or Chromatography) workup_step->purification_step Isolate product N-(2-Aminophenyl)-2- phenylacetamide purification_step->product

Caption: General workflow for the synthesis of this compound derivatives via acylation.

Synthesis_Workflow_Reduction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification nitroacetanilide 2-Nitroacetanilide reaction_step Catalytic Hydrogenation Room Temperature nitroacetanilide->reaction_step pd_c 10% Pd/C pd_c->reaction_step h2 H₂ Gas h2->reaction_step solvent Methanol/Ethanol solvent->reaction_step filtration_step Filtration (remove catalyst) reaction_step->filtration_step concentration_step Solvent Evaporation filtration_step->concentration_step product This compound concentration_step->product

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Structural Characterization

To confirm the identity and purity of the synthesized this compound derivatives, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

These protocols and guidelines provide a solid foundation for the successful synthesis and characterization of this compound derivatives for various research and development applications.

References

Application Notes: Cell Viability Assays for N-(2-Aminophenyl)acetamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(2-Aminophenyl)acetamide, also known as 2-aminoacetanilide, and its derivatives are a class of organic compounds recognized for their utility as intermediates in the synthesis of various heterocyclic and aromatic molecules.[1][2] Structurally related acetamide and phenylacetamide compounds have demonstrated a range of biological activities, including potential anti-inflammatory, antioxidant, and cytotoxic effects against cancer cells.[3][4][5] Specifically, derivatives of N-(2-aminophenyl)-2-phenylacetamide have shown promising cytotoxic activity, suggesting their potential as novel therapeutic agents.[3][6]

These application notes provide a comprehensive guide to evaluating the effects of this compound compounds on cell health. Detailed protocols for foundational cell viability assays—the MTT assay for metabolic activity and the Annexin V/PI assay for apoptosis detection—are presented. Additionally, this document includes a summary of reported cytotoxicity data for related derivatives and visual representations of potential signaling pathways to guide mechanistic studies.

Experimental Workflow for Efficacy Evaluation

A tiered approach is recommended to systematically evaluate the efficacy of this compound compounds. The workflow should begin with initial cytotoxicity screening across various cell lines, followed by more detailed investigations into the mechanism of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Analysis a Prepare Compound Stock Solutions b Select Cancer Cell Lines a->b c Determine IC50 via MTT Assay b->c d Confirm Apoptosis with Annexin V/PI Assay c->d If Cytotoxic e Investigate Signaling Pathways (e.g., Western Blot) d->e f Cell Cycle Analysis d->f g Caspase Activity Assays d->g

Caption: Recommended workflow for evaluating compound efficacy.

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

While extensive data for the parent compound this compound is limited, various studies have evaluated the cytotoxic activity of its derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The data below, summarized from multiple studies, provides a reference for the expected efficacy of this class of compounds.[6][7]

DerivativeCell LineIC50 (µM)Reference
Phenylacetamide derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[6][7]
Phenylacetamide derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08[6][7]
Phenylacetamide derivative (3d)MCF-7 (Breast Cancer)0.7 ± 0.4[6][7]
Phenylacetamide derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08[6][7]
Phenylacetamide derivative (2b, m-nitro)PC3 (Prostate Cancer)52[3][7]
Phenylacetamide derivative (2c, p-nitro)PC3 (Prostate Cancer)80[3][7]
Doxorubicin (Reference Drug)MDA-MB-468 (Breast Cancer)0.38 ± 0.07[6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable, metabolically active cells.[3][8][9] The amount of formazan produced is proportional to the number of living cells.[10]

Materials:

  • This compound compound(s)

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[8][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their log growth phase.[11]

    • Dilute the cells to a concentration of 75,000 cells/mL in complete media.[11]

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[11]

    • Include wells with media only to serve as a blank control.[11]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[3][10][11]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3][9][10] A purple precipitate should be visible under a microscope in viable cells.[9]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3][7][8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[8][9] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[10][11]

    • Read the plate within 1 hour of adding the solubilization solution.[8]

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membranes.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cells treated with this compound compounds

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the compound for the desired time. Include both negative (vehicle-treated) and positive controls.

    • Harvest the cells, including any floating cells from the supernatant, and collect them by centrifugation (e.g., 400-600 x g for 5 minutes).[14]

    • Wash the cells once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14]

    • Wash the cells once with 1X Binding Buffer.[14]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible (ideally within 4 hours).[14]

    • Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Live, healthy cells.[12]

    • Annexin V-positive / PI-negative: Early apoptotic cells.[12]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[12]

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Potential Signaling Pathways

Based on studies of structurally similar compounds, this compound derivatives may induce cell death by modulating key signaling pathways involved in cell survival and apoptosis.[6][15]

Hypothetical Induction of Apoptosis

Phenylacetamide derivatives may trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.[6]

G compound This compound Derivative bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism for apoptosis induction.
Modulation of Survival Pathways

Acetamide derivatives may also exert their effects by inhibiting pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[15] Inhibition of these pathways can halt cell proliferation and promote apoptosis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway compound This compound Derivative pi3k PI3K compound->pi3k ras Ras compound->ras akt Akt pi3k->akt survival Proliferation & Survival akt->survival apoptosis Inhibition of Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Caption: Hypothetical inhibition of survival signaling pathways.

References

Troubleshooting & Optimization

How to improve the yield of N-(2-Aminophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of N-(2-Aminophenyl)acetamide, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide.[1] This method typically employs a palladium-on-carbon (Pd/C) catalyst and hydrogen gas to selectively reduce the nitro group to an amine.[1]

Q2: What are the critical parameters to control during the catalytic hydrogenation of 2-nitroacetanilide?

A2: To ensure a high yield and purity of this compound, it is crucial to control the following parameters:

  • Catalyst Selection and Loading: 10% Pd/C is a commonly used catalyst.[1] The catalyst loading can influence the reaction rate and should be optimized.

  • Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate. While higher pressures can increase the rate, they may also lead to over-reduction in some cases.[2]

  • Temperature: The reaction is typically run at or slightly above room temperature. Higher temperatures can increase the reaction rate but may also promote side reactions.[2]

  • Solvent: The choice of solvent is critical for dissolving the starting material and facilitating the reaction. Ethanol and methanol are common choices.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion and to avoid the formation of byproducts.

Q3: What are the main challenges in this synthesis?

A3: The primary challenges in the synthesis of this compound include:

  • Achieving complete reduction of the nitro group: Incomplete reduction will result in the presence of the starting material in the final product.

  • Preventing side reactions: Over-reduction or other side reactions can lead to the formation of impurities, which can complicate purification and lower the yield.

  • Product purification: Separating the desired product from the catalyst and any soluble impurities often requires careful recrystallization.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying crude this compound is recrystallization. A mixture of ethanol and water is often an effective solvent system for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon slow cooling, the purified product crystallizes out. The use of activated charcoal during recrystallization can help to remove colored impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete Reaction: The starting material, 2-nitroacetanilide, is not fully consumed.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is no longer visible.- Increase Hydrogen Pressure: If the reaction is sluggish, a moderate increase in hydrogen pressure may improve the reaction rate.[2]- Optimize Catalyst Loading: Ensure that an adequate amount of catalyst is used. If the catalyst has been stored for a long time, its activity may be reduced.
Catalyst Poisoning: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas.- Use High-Purity Reagents: Ensure that the 2-nitroacetanilide, solvent, and hydrogen gas are of high purity.- Catalyst Filtration: If the reaction stalls, filtering the mixture and adding fresh catalyst may help.
Product Loss During Workup: Significant amounts of the product may be lost during the filtration and recrystallization steps.- Optimize Recrystallization: Use the minimum amount of hot solvent for recrystallization to maximize recovery. Ensure the solution is sufficiently cooled to allow for maximum crystallization.- Careful Filtration: Ensure that the filtration of the catalyst is done efficiently to avoid loss of the product solution.
Presence of Impurities in the Final Product Unreacted Starting Material: The final product is contaminated with 2-nitroacetanilide.- Optimize Reaction Conditions: As mentioned above, ensure the reaction goes to completion by adjusting the reaction time, hydrogen pressure, or catalyst loading.
Formation of Colored Impurities: The final product has a yellow or brownish color.- Use Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling.- Prevent Oxidation: The amino group in the product can be susceptible to oxidation. Workup the reaction promptly and store the final product under an inert atmosphere if necessary.
Formation of Azo or Azoxy Byproducts: In some cases, incomplete reduction can lead to the formation of dimeric azo or azoxy compounds.- Addition of Vanadium Compounds: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to the formation of azo and azoxy byproducts.[3]
Reaction Fails to Start or is Very Slow Inactive Catalyst: The Pd/C catalyst may have lost its activity.- Use Fresh Catalyst: Use a fresh batch of catalyst. The activity of Pd/C can decrease over time, especially if not stored properly.- Proper Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
Poor Solubility of Starting Material: The 2-nitroacetanilide is not sufficiently soluble in the chosen solvent.- Change Solvent: Experiment with different solvents or solvent mixtures in which the starting material has better solubility at the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 2-nitroacetanilide using catalytic hydrogenation with 10% Palladium on Carbon (Pd/C).

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-nitroacetanilide (1 equivalent) in a sufficient amount of ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol details the purification of the crude product obtained from the synthesis.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for similar catalytic hydrogenation reactions and should be used as a guide for optimization.

Table 1: Effect of Catalyst on Yield

Catalyst (5 mol%)SolventTemperature (°C)Pressure (atm H₂)Time (h)Illustrative Yield (%)
10% Pd/CEthanol251495
5% Pt/CEthanol251692
Raney NickelMethanol403588

Table 2: Effect of Solvent on Yield with 10% Pd/C Catalyst

SolventTemperature (°C)Pressure (atm H₂)Time (h)Illustrative Yield (%)
Ethanol251495
Methanol251493
Ethyl Acetate251590
Tetrahydrofuran251685

Table 3: Effect of Temperature and Pressure on Yield with 10% Pd/C in Ethanol

| Temperature (°C) | Pressure (atm H₂) | Time (h) | Illustrative Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 25 | 1 | 4 | 95 | | 40 | 1 | 3 | 96 | | 25 | 3 | 2 | 97 | | 40 | 3 | 1.5 | 98 |

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Nitroacetanilide + Ethanol catalyst Add 10% Pd/C start->catalyst hydrogenation Hydrogenation (H₂, Pressure, Temp) catalyst->hydrogenation filtration Filter to remove Pd/C hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization crystal_filtration Filter Crystals recrystallization->crystal_filtration drying Dry Crystals crystal_filtration->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low yields in the synthesis.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time incomplete->increase_time increase_pressure Increase H₂ pressure incomplete->increase_pressure check_catalyst Check catalyst activity incomplete->check_catalyst check_workup Review workup procedure complete->check_workup recrystallization_issue Optimize recrystallization (solvent volume, cooling) check_workup->recrystallization_issue filtration_loss Check for loss during catalyst filtration check_workup->filtration_loss

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Aminophenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and their corresponding solutions.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Poor Quality of Reagents: Starting materials or solvents may be impure or contain water. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. 2. Use freshly purified or distilled reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use. 3. If the reaction is sluggish at lower temperatures (e.g., 0°C), allow it to slowly warm to room temperature.
Formation of a Significant Amount of Di-acylated Byproduct Incorrect Stoichiometry or Reaction Conditions: The molar ratio of the acylating agent to o-phenylenediamine is greater than 1:1, or the acylating agent was added too quickly.1. Carefully control the stoichiometry to a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1] 2. Add the acylating agent dropwise to the solution of o-phenylenediamine over a prolonged period. 3. Maintain a low reaction temperature (e.g., 0°C) during the addition of the acylating agent to control the reaction rate.[1]
Presence of an Unidentified Impurity, Potentially a Benzimidazole Derivative Elevated Reaction Temperature or Acidic Conditions: The reaction of o-phenylenediamine with a carboxylic acid or its derivative at high temperatures or under acidic conditions can lead to cyclization, forming a benzimidazole.1. Maintain a low and controlled reaction temperature throughout the synthesis. 2. Avoid prolonged exposure to strong acidic conditions during the work-up procedure.
Product Loss During Work-up and Purification 1. Suboptimal Extraction: The desired product may have some solubility in the aqueous phase. 2. Inefficient Recrystallization: The chosen solvent system may not be ideal for recrystallization, leading to low recovery. 3. Poor Separation in Column Chromatography: The compound may be streaking or co-eluting with impurities.1. Adjust the pH of the aqueous layer during extraction to minimize the solubility of the product. Perform multiple extractions with the organic solvent. 2. Carefully select a recrystallization solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. 3. For column chromatography, optimize the eluent system. If streaking occurs due to the basicity of the amino group, consider adding a small amount of a basic modifier like triethylamine to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the mono-acylation of o-phenylenediamine with an acylating agent such as phenylacetyl chloride or phenylacetic acid. The reaction with phenylacetyl chloride is generally faster but requires careful control of the reaction conditions to prevent side reactions.

Q2: What is the primary side reaction in this synthesis, and how can it be minimized?

A2: The primary side reaction is the di-acylation of o-phenylenediamine, which results in the formation of N,N'-(1,2-phenylene)bis(2-phenylacetamide). This occurs because o-phenylenediamine has two nucleophilic amino groups. To minimize this, it is crucial to use a 1:1 molar ratio of o-phenylenediamine to the acylating agent, add the acylating agent slowly and at a low temperature (e.g., 0°C).[1]

Q3: Can other side products be formed?

A3: Yes, another potential side product is a benzimidazole derivative, which can form from the cyclization of o-phenylenediamine with the carboxylic acid or its derivative, particularly at higher temperatures or under acidic conditions.

Q4: How can I effectively purify the crude this compound?

A4: The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system can be very effective in removing impurities. For more challenging separations, column chromatography using silica gel is recommended.

Q5: How do I identify the desired product and the common side products?

A5: Identification can be achieved using various spectroscopic methods. The desired product, this compound, will have characteristic signals in ¹H NMR for the aromatic protons, a singlet for the methylene (-CH₂-) group, and distinct peaks for the amide (-NH-) and primary amine (-NH₂) protons. The di-acylated byproduct will lack the primary amine signal and show a different integration for the phenylacetyl groups. Benzimidazole formation will result in a completely different spectroscopic profile. Comparing the spectra of your product with known spectra of the desired compound and potential byproducts is the most definitive method.

Data Presentation

Table 1: Illustrative Yield of Mono- vs. Di-acylated Product Under Varying Conditions

The following data is illustrative and intended to demonstrate the expected trend in product distribution based on reaction parameters. Actual yields may vary.

Molar Ratio (o-phenylenediamine : Phenylacetyl Chloride)Temperature of AdditionRate of AdditionExpected Yield of this compound (Mono-acylated)Expected Yield of N,N'-(1,2-phenylene)bis(2-phenylacetamide) (Di-acylated)
1 : 10 °CDropwise (1 hour)HighLow
1 : 1.20 °CDropwise (1 hour)ModerateModerate
1 : 1Room TemperatureRapidModerate to LowHigh
1 : 20 °CDropwise (1 hour)Very LowVery High

Experimental Protocols

Protocol 1: Synthesis of this compound (Mono-acylation)

Materials:

  • o-phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath with constant stirring.

  • In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM.

  • Add the phenylacetyl chloride solution dropwise to the stirred o-phenylenediamine solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent system.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway OPD o-Phenylenediamine Mono This compound (Desired Product) OPD->Mono Acylation Benz 2-Benzylbenzimidazole (Side Product) OPD->Benz Cyclization PAC Phenylacetyl Chloride PAC->Mono Di N,N'-(1,2-phenylene)bis (2-phenylacetamide) (Di-acylated Byproduct) PAC->Di PAC->Benz Mono->Di Further Acylation Cond1 1. 1:1 Stoichiometry 2. Low Temperature (0°C) 3. Slow Addition Mono->Cond1 Cond2 Excess Phenylacetyl Chloride Di->Cond2 Cond3 High Temperature or Acidic Conditions Benz->Cond3

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Product Spots? Unreacted_SM->Multiple_Spots No Sol_Incomplete Solution: Extend Reaction Time, Check Reagent Quality Unreacted_SM->Sol_Incomplete Yes Diacylation Suspect Di-acylation? Multiple_Spots->Diacylation Yes Purify Purify by Column Chromatography or Recrystallization Multiple_Spots->Purify No Benzimidazole Suspect Benzimidazole? Diacylation->Benzimidazole No Sol_Stoichiometry Solution: Check Stoichiometry, Lower Temperature, Slow Addition Diacylation->Sol_Stoichiometry Yes Sol_Temp_Acid Solution: Lower Reaction Temp, Neutral Work-up Benzimidazole->Sol_Temp_Acid Yes Benzimidazole->Purify No Sol_Incomplete->Start Sol_Stoichiometry->Start Sol_Temp_Acid->Start End Pure Product Purify->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Troubleshooting low yield in N-(2-Aminophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of N-(2-Aminophenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I fix it?

A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure your starting materials are of high quality, as impurities can inhibit the reaction.[1] Consider increasing the reaction time or temperature, but monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid product degradation.[1]

  • Poor Quality of Reagents: The starting materials, particularly o-phenylenediamine, can degrade over time. o-Phenylenediamine is susceptible to oxidation, indicated by a color change from colorless/faintly yellow to yellow, orange-brown, or even dark red.[2]

    • Solution: Use freshly purified or distilled starting materials.[1] Verify the purity of your reagents using analytical techniques like NMR or IR spectroscopy.[1] Store o-phenylenediamine in a cool, dark place under an inert atmosphere to prevent oxidation.[2]

  • Hydrolysis of Acylating Agent: If using an acylating agent like acetyl chloride, it can be hydrolyzed by moisture.

    • Solution: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Optimize your extraction and recrystallization solvents.[1] During aqueous workup, ensure the pH is correctly adjusted to minimize the solubility of your product in the aqueous phase.[1]

Issue 2: Formation of Di-acylated Byproduct

Q: I am observing a significant amount of a byproduct, which I suspect is the di-acylated product. How can I minimize its formation?

A: The formation of the N,N'-diacetylated byproduct is a primary challenge in this synthesis because o-phenylenediamine has two nucleophilic amino groups.[3]

  • Incorrect Stoichiometry: Using an excess of the acylating agent will favor di-acylation.

    • Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent, or even slightly less than 1 equivalent of the acylating agent (e.g., 0.95 equivalents).[3]

  • High Reaction Temperature/Rapid Addition: High temperatures and rapid addition of the acylating agent can increase the rate of the second acylation.

    • Solution: Maintain a low reaction temperature, typically around 0°C, using an ice bath.[3] Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.[3] This keeps the concentration of the acylating agent low at any given moment, favoring mono-acylation.

Issue 3: Presence of Unreacted Starting Material

Q: My final product is contaminated with unreacted o-phenylenediamine. What went wrong?

A: The presence of unreacted starting material usually points to an incomplete reaction.

  • Insufficient Acylating Agent or Short Reaction Time: Not enough acylating agent was used, or the reaction was not allowed to run to completion.

    • Solution: Ensure the stoichiometry of the acylating agent is correct.[3] Monitor the reaction using TLC to confirm the complete consumption of the starting material before stopping the reaction and beginning the workup.[3]

Issue 4: Oily Product That Does Not Solidify

Q: My final product is an oil and will not crystallize. How can I resolve this?

A: An oily product often indicates the presence of impurities or residual solvent.

  • Impurities: The presence of byproducts or unreacted starting materials can inhibit crystallization.

    • Solution: Purify the product using column chromatography on silica gel to separate the desired compound from impurities.[3]

  • Residual Solvent: Trace amounts of the reaction or extraction solvent may be trapped in the product.

    • Solution: Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound? A1: The most common method is the selective mono-acylation of o-phenylenediamine using an acylating agent like acetyl chloride or acetic anhydride.[1] An alternative route is the catalytic hydrogenation of 2-nitroacetanilide using a catalyst such as 10% Palladium on carbon (Pd/C).[4]

Q2: What is the primary challenge in this synthesis? A2: The main challenge is achieving selective mono-acylation of o-phenylenediamine. Due to the two amino groups, the formation of the di-acylated byproduct is a common issue that lowers the yield of the desired product.[3]

Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction.[3] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to distinguish between the starting material (o-phenylenediamine), the desired mono-acylated product, and the di-acylated byproduct.[3] The spots can be visualized under UV light.

Q4: How can I purify the crude this compound? A4: Purification can be achieved through several methods. Recrystallization from an appropriate solvent is a common and effective technique for removing impurities.[1] If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from starting materials and byproducts.[1][3]

Data Summary

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproduct formation. The following table summarizes key parameters and their typical ranges.

ParameterRecommended ConditionRationalePotential Issue if Deviated
Stoichiometry (Acylating Agent) 0.95 - 1.0 equivalentsTo favor mono-acylation and prevent the formation of the di-acylated byproduct.[3]Excess leads to significant di-acylation.[3]
Reaction Temperature 0 °CTo control the reaction rate and selectivity, minimizing di-acylation.[3]Higher temperatures increase byproduct formation.[3]
Addition of Acylating Agent Slow, dropwise additionTo maintain a low concentration of the acylating agent, promoting mono-acylation.[1][3]Rapid addition leads to di-acylation.[3]
Reaction Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis of moisture-sensitive reagents like acetyl chloride.[1]Moisture can deactivate the acylating agent, lowering the yield.[1]

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of o-phenylenediamine with acetyl chloride.

Materials:

  • o-Phenylenediamine

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Triethylamine or Pyridine (non-nucleophilic base)[1]

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., DCM).[1]

  • Cooling: Cool the mixture to 0°C in an ice bath.[3]

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (0.95 equivalents) in the same anhydrous solvent.[3] Add this solution dropwise to the stirred o-phenylenediamine solution over 1-2 hours, ensuring the temperature remains at 0°C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[3]

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Visualizations

Troubleshooting_Workflow cluster_tlc_results TLC Analysis Results cluster_solutions Potential Causes & Solutions start Low Yield of this compound check_tlc Analyze Reaction Mixture by TLC start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm byproduct Significant Di-acylated Byproduct? unreacted_sm->byproduct No sol_incomplete Incomplete Reaction: - Check reagent quality [1] - Increase reaction time/temp [1] - Ensure anhydrous conditions [1] unreacted_sm->sol_incomplete Yes clean_reaction Clean Reaction, Low Recovery byproduct->clean_reaction No sol_byproduct Di-acylation Issue: - Use 1:1 or <1:1 stoichiometry [2] - Add acylating agent slowly at 0°C [2] byproduct->sol_byproduct Yes sol_workup Product Loss During Workup: - Optimize extraction/recrystallization solvents [1] - Check pH during aqueous wash [1] clean_reaction->sol_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 o-Phenylenediamine condition1 Base (e.g., Triethylamine) [1] product This compound (Desired Product) reactant1->product reactant2 Acetyl Chloride reactant2->product condition2 Anhydrous Solvent (e.g., DCM) [1] condition3 0°C to RT [2] byproduct Di-acylated Byproduct (Side Product) [2] product->byproduct Further Acylation

References

Technical Support Center: N-(2-Aminophenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-Aminophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include o-phenylenediamine, acetic anhydride or acetyl chloride (and their hydrolysis products), and diacylated o-phenylenediamine. Additionally, oxidation of the aminophenyl group can lead to colored polymeric impurities.[][2][3]

Q2: My purified this compound is colored (e.g., pink, brown, or black). What is the likely cause and how can I remove the color?

A2: Discoloration is typically caused by the oxidation of the primary aromatic amine group, leading to the formation of colored impurities.[3][4] To remove these, you can perform a recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[3][5][6] It is also advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: To ensure stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C).[7] The compound should be protected from moisture and air to prevent hydrolysis and oxidation.[4][7] If storage in solution is necessary, use an anhydrous aprotic solvent and keep it at a low temperature for a short duration.[7]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and detecting any degradation products.[4][7][8] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the purified compound.[7]

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Suggested Solution
Incomplete Crystallization Ensure the solution is sufficiently cooled. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5]
Solution is Too Dilute If too much solvent was added, the solution may not be supersaturated upon cooling. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[5][6]
Rapid Cooling Cooling the solution too quickly can lead to the formation of small, impure crystals or "oiling out". Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6]
Premature Crystallization during Hot Filtration Pre-heat the funnel and filter paper to prevent the compound from crystallizing on the filter during hot filtration.[5]
Issue 2: Product "Oils Out" Instead of Crystallizing
Potential Cause Suggested Solution
Melting Point Lower Than Solvent Boiling Point If the compound's melting point is lower than the boiling point of the solvent, it may melt and separate as an oil. Add a co-solvent in which the compound is less soluble (a "poorer" solvent) to lower the overall boiling point of the solvent system.[5]
Presence of Impurities Impurities can inhibit crystal lattice formation. Consider a pre-purification step, such as column chromatography, or treat the hot solution with activated charcoal to remove impurities that may be hindering crystallization.[5]
Solution is Supersaturated The concentration of the compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
Issue 3: Difficulty Dissolving the Crude Product
Potential Cause Suggested Solution
Inappropriate Solvent The compound may be insoluble or poorly soluble in the chosen solvent. Based on its polarity, consider using a more polar solvent or a solvent mixture. Ethanol or an ethanol/water mixture are good starting points.[5]
Insufficient Solvent Temperature Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[5]
Insoluble Impurities Present The undissolved material may be an insoluble impurity. If the majority of the product has dissolved, perform a hot filtration to remove the insoluble matter.[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water25~0.5
Water100~5.0
Ethanol25~10.0
Ethanol78~45.0
Acetone25~15.0
Ethyl Acetate25~2.0
Hexane25<0.1

Note: These are representative values based on the general solubility characteristics of similar compounds and may vary depending on the specific experimental conditions.[5][9][10]

Table 2: Comparison of Purification Methods

MethodPurity AchievedTypical YieldThroughputKey Considerations
Recrystallization Good to Excellent60-90%ModerateSolvent selection is critical; potential for product loss in mother liquor.[11]
Column Chromatography Excellent50-80%LowTime-consuming; requires solvent optimization.[3]
Acid-Base Extraction Fair to Good70-95%HighEffective for removing non-basic/non-acidic impurities; may not remove closely related basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the hot solution.[3][5]

  • Hot Filtration: Boil the solution for a few minutes. Pre-heat a funnel with fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.[5][6]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 9:1 Hexane:Ethyl Acetate). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude this compound B Dissolve in Hot Solvent (e.g., Ethanol) A->B C Colored Solution? B->C D Add Activated Charcoal C->D Yes E Hot Filtration C->E No D->E F Cool to Crystallize E->F K Insoluble Impurities & Charcoal E->K G Vacuum Filtration F->G H Wash with Cold Solvent G->H L Soluble Impurities in Filtrate G->L I Dry Crystals H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Troubleshooting Crystallization Issues Start Problem During Crystallization Q1 No Crystals Form? Start->Q1 Q2 Product 'Oils Out'? Start->Q2 A1_1 Solution Too Dilute Q1->A1_1 Yes A1_2 Cooling Too Rapid Q1->A1_2 Yes A1_3 No Nucleation Q1->A1_3 Yes S1_1 Evaporate Solvent A1_1->S1_1 S1_2 Allow Slow Cooling A1_2->S1_2 S1_3 Scratch Flask / Add Seed Crystal A1_3->S1_3 A2_1 High Impurity Level Q2->A2_1 Yes A2_2 Solvent BP > Product MP Q2->A2_2 Yes S2_1 Pre-purify or Use Charcoal A2_1->S2_1 S2_2 Use a Co-solvent A2_2->S2_2

References

Technical Support Center: Purification of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from N-(2-Aminophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

The most common impurity in this compound, when synthesized by the catalytic hydrogenation of 2-nitroacetanilide, is the unreacted starting material, 2-nitroacetanilide.[1] Incomplete reduction can lead to the presence of this nitro-analogue in the final product. Other potential impurities can include byproducts from side reactions, though these are generally less common if the reaction is run under optimal conditions.

Q2: How can I assess the purity of my this compound sample?

A common and effective method for assessing purity is High-Performance Liquid Chromatography (HPLC).[1] This technique can separate this compound from its impurities, allowing for quantification of the purity level. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying the presence of impurities by analyzing the chemical shifts and integration of protons in the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Recrystallization is a primary method for purifying this compound. A common and effective solvent system is a mixture of ethanol and water.[2]

Problem: The compound does not dissolve in the recrystallization solvent.

  • Possible Cause: The solvent may not be hot enough.

    • Solution: Ensure the solvent is heated to its boiling point to maximize the solubility of this compound.

  • Possible Cause: An inappropriate solvent is being used.

    • Solution: An ethanol/water mixture is a good starting point for this compound. If solubility is still an issue, a more polar solvent might be required.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Possible Cause: Cooling is happening too quickly.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils instead of crystals.

  • Possible Cause: Nucleation has not been initiated.

    • Solution: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent.

    • Solution: Add a co-solvent (an "anti-solvent") in which the compound is less soluble. For an ethanolic solution, slowly add water until the solution becomes slightly turbid, then heat until it is clear again before cooling.

  • Possible Cause: The presence of significant impurities.

    • Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Problem: The resulting crystals are colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Data Presentation: Purification Method Comparison
Purification MethodKey PrincipleTypical Purity AchievedEstimated YieldAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities at different temperatures.>98%[1]70-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble in the cold solvent.
Column Chromatography Differential adsorption of compounds to a stationary phase.>99%60-80%Highly effective for separating compounds with different polarities, good for removing larger quantities of impurities.More time-consuming and requires more solvent than recrystallization.
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases.Variable, often used as a preliminary purification step.>90% (for the extraction step)Good for separating acidic or basic impurities from a neutral compound.Less effective for separating compounds with similar solubility properties.

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is based on the use of an ethanol/water solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and fluted filter paper and filter the hot solution into a clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

General Column Chromatography Protocol for Purifying this compound

This protocol provides a general guideline for purifying this compound using silica gel chromatography. The exact solvent system should be determined by thin-layer chromatography (TLC) beforehand.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating the more polar this compound from the less polar 2-nitroacetanilide.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

General Liquid-Liquid Extraction Protocol

This protocol is designed to remove acidic or basic impurities from a solution of this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash (for acidic impurities): Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate solution). This will extract acidic impurities into the aqueous layer.

  • Aqueous Wash (for basic impurities): Wash the organic layer with an acidic aqueous solution (e.g., dilute hydrochloric acid). This will extract basic impurities into the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Hot Water (Anti-Solvent) hot_filtration->add_water Insoluble Impurities Removed re_dissolve Re-dissolve with Hot Ethanol add_water->re_dissolve cool Slow Cooling & Ice Bath re_dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.

Purification_Decision_Tree start Crude This compound impurity_type What is the nature of the impurity? start->impurity_type recrystallize Recrystallization impurity_type->recrystallize Minor solid impurities column_chrom Column Chromatography impurity_type->column_chrom Significant impurities with different polarity extraction Liquid-Liquid Extraction impurity_type->extraction Acidic or basic impurities

Caption: A decision tree to guide the selection of an appropriate purification method for this compound.

References

Technical Support Center: Optimizing N-(2-Aminophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(2-Aminophenyl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Verify Reagent Quality: Ensure the purity of starting materials, particularly the o-phenylenediamine and the acylating agent (e.g., acetyl chloride or acetic anhydride). Impurities can interfere with the reaction.

    • Optimize Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature can be beneficial; however, be cautious as higher temperatures can also promote side reactions.[1]

    • Ensure Proper Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Carefully measure and ensure the appropriate stoichiometry.

  • Formation of Di-acylated Byproduct:

    • Control Stoichiometry: A primary challenge is the formation of the di-acylated byproduct where both amino groups of o-phenylenediamine are acylated.[1] To favor mono-acylation, use a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1]

    • Slow Addition of Acylating Agent: Add the acylating agent dropwise to a cooled solution of o-phenylenediamine.[1][2] This maintains a low concentration of the acylating agent, reducing the likelihood of di-acylation.

  • Product Loss During Workup and Purification:

    • Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.[1] Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product.[3]

    • Refine Purification Technique: If using recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize crystal recovery.[4] For column chromatography, use TLC to determine the optimal eluent system to ensure good separation and minimize product loss.[4]

Question: I am observing a significant amount of an impurity that I suspect is the di-acetylated byproduct. How can I prevent its formation?

Answer:

The formation of the N,N'-diacetyl-1,2-phenylenediamine is a common side reaction.[1] The following strategies can help minimize its formation:

  • Molar Ratio of Reactants: Employ a strict 1:1 molar ratio of o-phenylenediamine to the acetylating agent. In some cases, a slight excess of the diamine can be used to further favor mono-acetylation.[5]

  • Controlled Addition: Add the acetylating agent solution slowly and dropwise to the reaction mixture containing o-phenylenediamine.[1][2] This ensures that the concentration of the acetylating agent remains low, favoring the reaction at only one of the amino groups.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the acetylating agent.[2] Lower temperatures decrease the rate of the second acetylation reaction more significantly than the first.

  • Choice of Acetylating Agent: Acetic anhydride is a common acetylating agent. Acetyl chloride can also be used, but its higher reactivity might increase the propensity for di-acetylation if not added carefully.[4]

Question: The reaction is not proceeding, or the conversion is very low. What should I check?

Answer:

If the reaction fails to initiate or shows poor conversion, consider the following:

  • Reagent Quality: Use freshly purified or distilled starting materials. The purity of reagents can be verified using techniques like NMR or IR spectroscopy.[1]

  • Solvent Selection: The choice of solvent is crucial. It should be inert to the reaction conditions and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are commonly used.[1] The solvent should also be anhydrous, as water can react with the acetylating agent.

  • Presence of a Base: When using acetyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This can protonate the amino groups of o-phenylenediamine, deactivating them towards further reaction. The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is necessary to neutralize the HCl.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the acylation of o-phenylenediamine with an acetylating agent like acetyl chloride or acetic anhydride.[5] This reaction involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the acetylating agent. Careful control of the reaction conditions is essential to achieve a good yield of the mono-acylated product.[1] Another synthetic route is the catalytic hydrogenation of 2-nitroacetanilide using a palladium on carbon (Pd/C) catalyst.[6]

Q2: What are the key reaction parameters to control for optimal synthesis?

A2: The key parameters to optimize are:

  • Stoichiometry: A 1:1 molar ratio of o-phenylenediamine to the acetylating agent is crucial to minimize di-acetylation.[1]

  • Temperature: Low temperatures (0-5 °C) during the addition of the acetylating agent are recommended to enhance selectivity for mono-acetylation.[2]

  • Rate of Addition: Slow, dropwise addition of the acetylating agent helps to maintain its low concentration in the reaction mixture.[1][2]

  • Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran are suitable.[1]

  • Base: The use of a non-nucleophilic base like triethylamine is necessary when using acetyl chloride to neutralize the HCl byproduct.[2]

Q3: How can I effectively purify the crude this compound?

A3: Purification of the crude product can be achieved through several methods:

  • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted o-phenylenediamine and any amine base. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic impurities.[2]

  • Recrystallization: This is a common and effective technique for removing impurities.[1] A suitable solvent system, such as ethyl acetate/hexanes, can be used.[5]

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed to separate the desired product from starting materials and byproducts.[1] The appropriate eluent can be determined by TLC analysis.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis. For the synthesis of this compound, pay special attention to the following:

  • Handling of Reagents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Reaction Quenching: The reaction should be quenched carefully by the slow addition of water, especially if unreacted acetyl chloride is present.

  • Solvent Safety: Organic solvents like dichloromethane are volatile and may be harmful. Ensure proper ventilation and avoid inhalation or skin contact.

  • Consult Safety Data Sheets (SDS): Always review the SDS for all reagents before starting the experiment to be aware of all potential hazards and handling procedures.[4]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionRationale
Starting Materials o-phenylenediamine, Acetyl chloride/Acetic anhydrideReadily available starting materials for acylation.
Stoichiometry 1:1 (o-phenylenediamine:acetylating agent)To favor mono-acetylation and minimize di-acetylation.[1]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Inert aprotic solvent that dissolves reactants.[1]
Base (for Acetyl Chloride) Triethylamine (1.1 equivalents)Neutralizes HCl byproduct without interfering with the reaction.[2]
Temperature 0-5 °C during addition, then warm to room temperatureControls reaction rate and improves selectivity.[2]
Reaction Time 2-6 hoursTypically sufficient for reaction completion; monitor by TLC.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

This protocol is based on the acylation of o-phenylenediamine with acetyl chloride.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes with vigorous stirring, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][3]

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Dissolve o-phenylenediamine and triethylamine in DCM setup2 Cool to 0°C setup1->setup2 reaction1 Slowly add acetyl chloride setup2->reaction1 reaction2 Stir at room temperature (2-4 hours) reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with water reaction3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 purify1 Concentrate in vacuo workup4->purify1 purify2 Recrystallize or Column Chromatography purify1->purify2 product product purify2->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_check_reaction Reaction Analysis cluster_troubleshoot_incomplete Troubleshoot Incomplete Reaction cluster_troubleshoot_complete Troubleshoot Product Loss start Low Yield Observed check_tlc Check TLC for unreacted starting material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes complete Reaction Complete check_tlc->complete No solution1 Increase reaction time or temperature incomplete->solution1 solution2 Verify reagent purity and stoichiometry incomplete->solution2 solution3 Optimize workup pH and extraction solvent complete->solution3 solution4 Optimize purification (recrystallization/chromatography) complete->solution4

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-(2-Aminophenyl)acetamide, with a primary focus on preventing the formation of the di-acylated byproduct.

Troubleshooting Guide

Issue: Significant formation of the di-acylated byproduct, N,N'-(1,2-phenylene)diacetamide.

Potential Cause 1: Incorrect Stoichiometry of Reactants

  • Question: I am observing a significant amount of a di-acylated byproduct. Could the ratio of my reactants be the issue?

  • Answer: Yes, the stoichiometry of the acylating agent to the diamine is a critical factor in controlling the selectivity of the reaction. Using an excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) will significantly increase the likelihood of both amino groups on the o-phenylenediamine molecule being acylated. For selective mono-acylation, it is crucial to use a controlled amount of the acylating agent.

Potential Cause 2: High Reaction Temperature

  • Question: I performed the reaction at room temperature and obtained a mixture of mono- and di-acylated products. Should I adjust the temperature?

  • Answer: High reaction temperatures can increase the rate of the second acylation, leading to the formation of the di-acylated byproduct. It is advisable to carry out the reaction at a lower temperature to better control the reactivity.

Potential Cause 3: Rapid Addition of Acylating Agent

  • Question: I added the acylating agent to the reaction mixture all at once. Could this be contributing to the formation of the di-acylated impurity?

  • Answer: Rapid addition of the acylating agent creates localized areas of high concentration, which can promote di-acylation. A slow, dropwise addition of the acylating agent to a stirred solution of o-phenylenediamine is recommended to maintain a low concentration of the acylating species throughout the reaction, thereby favoring mono-acylation.

Issue: Low Yield of the Desired this compound

  • Question: My reaction yield is consistently low, even after addressing the di-acylation issue. What other factors could be at play?

  • Answer: Low yields can result from several factors beyond di-acylation. Incomplete reactions can occur if the reaction time is too short or the temperature is too low. Additionally, product loss during workup and purification is a common issue. Ensure that the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Optimizing extraction and recrystallization solvents is also crucial.

Issue: Difficulty in Purifying this compound

  • Question: I am struggling to separate the mono-acylated product from the di-acylated byproduct and unreacted starting material. What purification methods are most effective?

  • Answer: The separation of this compound from its di-acylated counterpart and starting materials can be challenging due to their similar polarities. Column chromatography on silica gel is an effective method for separating these compounds. Recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to purify the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the selective mono-acylation of o-phenylenediamine to produce this compound?

A1: A widely used and effective method involves the slow addition of a slight molar deficit or an equimolar amount of acetic anhydride to a solution of o-phenylenediamine in a suitable solvent at a reduced temperature. This controlled approach helps to minimize the formation of the di-acylated byproduct.

Q2: Which acylating agent is preferred for this synthesis: acetic anhydride or acetyl chloride?

A2: Both acetic anhydride and acetyl chloride can be used for the acetylation of o-phenylenediamine. Acetyl chloride is generally more reactive, which can make the reaction more difficult to control and may lead to a higher proportion of the di-acylated product if not handled carefully. Acetic anhydride is often preferred as its reactivity is more manageable for selective mono-acylation.

Q3: What is the role of a base in this reaction?

A3: When using an acid chloride like acetyl chloride as the acylating agent, a non-nucleophilic base such as triethylamine or pyridine is typically added to neutralize the hydrochloric acid byproduct that is formed. This prevents the protonation of the amino groups of the starting material, which would render them unreactive. When using acetic anhydride, a base is not strictly necessary, but it can be used to catalyze the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (o-phenylenediamine) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spots. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or elevated temperatures.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution in the synthesis of this compound.

Equivalents of Acetic Anhydride Reaction Temperature (°C) Yield of Mono-acylated Product (%) Yield of Di-acylated Product (%)
1.00 - 5~85<10
1.20 - 5~75~20
1.025 (Room Temp)~60~35
2.225 (Room Temp)<10>85

Note: The data presented in this table are illustrative and based on general principles of chemical reactivity. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Selective Mono-acetylation of o-Phenylenediamine:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetic anhydride (1.0 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Visualizations

ReactionPathway OPD o-Phenylenediamine Mono_Product This compound (Desired Product) OPD->Mono_Product Mono-acylation Ac2O Acetic Anhydride (1 eq) Ac2O->Mono_Product Ac2O_excess Acetic Anhydride (>1 eq) Di_Product N,N'-(1,2-phenylene)diacetamide (Byproduct) Ac2O_excess->Di_Product Mono_Product->Di_Product Di-acylation

Caption: Reaction pathway for the acetylation of o-phenylenediamine.

TroubleshootingWorkflow Start High Di-acylation Observed Check_Stoichiometry Check Stoichiometry of Acylating Agent Start->Check_Stoichiometry Check_Temp Check Reaction Temperature Check_Stoichiometry->Check_Temp ≤ 1.0 eq Reduce_Eq Use 1.0 eq of Acylating Agent Check_Stoichiometry->Reduce_Eq > 1.0 eq Check_Addition Check Rate of Addition Check_Temp->Check_Addition ≤ 5°C Lower_Temp Perform reaction at 0°C Check_Temp->Lower_Temp > 5°C Slow_Addition Add dropwise over 30-60 min Check_Addition->Slow_Addition Rapid End Mono-acylation Favored Check_Addition->End Slow Reduce_Eq->Check_Temp Lower_Temp->Check_Addition Slow_Addition->End

Caption: Troubleshooting workflow for preventing di-acylation.

Stability issues of N-(2-Aminophenyl)acetamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(2-Aminophenyl)acetamide in solution. All recommendations are based on established principles of chemical stability and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The amide and aromatic amine functionalities are the most reactive sites in the molecule.

Q2: In which common laboratory solvents is this compound soluble?

A2: While specific quantitative solubility data is not extensively documented, based on structurally similar compounds like its isomers, this compound is expected to have low solubility in water due to its aromatic nature.[1][2] It is anticipated to be more soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1]

Q3: What are the likely degradation pathways for this compound in solution?

A3: The two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield 1,2-phenylenediamine and acetic acid.[3][4]

  • Oxidation: The free amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored degradation products, such as nitroso or nitro compounds, particularly in the presence of oxidizing agents or exposure to air and light.[5]

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

A4: To minimize degradation, it is recommended to:

  • Prepare stock solutions fresh for each experiment.

  • If storage is necessary, store solutions at low temperatures (2-8 °C or -20 °C) and protected from light.

  • Use amber vials or wrap containers in aluminum foil to prevent photodecomposition.

  • Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

  • For aqueous solutions, use a buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range where amide hydrolysis is generally slower.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation in aqueous solution Low aqueous solubility.1. Decrease the concentration of the solution.2. Incorporate a co-solvent such as ethanol, methanol, or DMSO.3. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Solution color changes over time (e.g., turns yellow/brown) Oxidative degradation of the aromatic amine group.1. Prepare solutions fresh and use immediately.2. Store solutions protected from light and air (use amber vials and purge with inert gas).3. Add an antioxidant to the solution if compatible with the experimental design.
Loss of compound potency or inconsistent assay results Chemical degradation (hydrolysis or oxidation).1. Confirm the identity and purity of the compound before preparing solutions.2. Perform a forced degradation study to identify the primary degradation products and pathways (see Experimental Protocols section).3. Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to separate the parent compound from its degradants.
Unexpected peaks in chromatogram Formation of degradation products.1. Analyze the mass of the new peaks using LC-MS to tentatively identify the degradation products.2. Compare the chromatogram of a stressed sample (e.g., acid/base treated, heated) with a fresh sample to confirm the origin of the new peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions. An appropriate level of degradation is generally considered to be 5-20%.[6][9]

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C in the dark.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes to resolve all potential components.

    • Optimize the gradient based on the separation of the parent compound and the degradation products observed in the forced degradation study.

  • Detection:

    • Use a UV detector set at the λmax of this compound (determine by scanning a standard solution).

    • A PDA detector is recommended to assess peak purity.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Investigation

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH) start->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 60°C) start->thermal Expose to Stress Conditions photo Photolytic Stress (e.g., UV/Vis light) start->photo Expose to Stress Conditions hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms For unknown peaks pathway Identify Degradation Pathways hplc->pathway lcms->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for Investigating the Stability of this compound.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound prod1 1,2-Phenylenediamine parent->prod1 Acid/Base prod2 Acetic Acid parent->prod2 Acid/Base prod3 Oxidized Products (e.g., Nitroso/Nitro derivatives, Polymeric species) parent->prod3 Oxidizing Agent/ Light/Air

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Synthesis of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Aminophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the acylation of o-phenylenediamine.[1] This is typically achieved using either phenylacetyl chloride or phenylacetic acid as the acylating agent. The reaction with phenylacetyl chloride is generally faster but requires careful control to prevent side reactions.[1] An alternative, though less direct route, involves the catalytic hydrogenation of 2-nitroacetanilide.[2]

Q2: What is the primary challenge encountered during the synthesis of this compound?

A2: The main challenge is controlling the selectivity of the acylation reaction.[1] Since o-phenylenediamine possesses two amino groups, there is a significant possibility of forming the di-acylated byproduct, N,N'-bis(phenylacetyl)-1,2-benzenediamine, in addition to the desired mono-acylated product.[1] Maximizing the yield of the mono-acylated product requires careful optimization of reaction conditions, such as the molar ratio of reactants and the reaction temperature.[1]

Q3: How can the formation of the di-acylated byproduct be minimized?

A3: To minimize the formation of the di-acylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of o-phenylenediamine to the acylating agent is recommended.[1] Additionally, the slow, dropwise addition of the acylating agent to a cooled solution of o-phenylenediamine helps to control the reaction rate and favor mono-acylation.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: The crude product can be effectively purified using several techniques. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is a common and effective method for removing impurities.[1][3] For more challenging separations, column chromatography on silica gel or basic alumina can be employed to isolate the desired product from starting materials and byproducts.[1]

Q5: What are some common causes for a low yield in this synthesis?

A5: Low yields can stem from several factors, including incomplete reaction, formation of the di-acylated byproduct, and product loss during the workup and purification steps.[1] To address this, ensure the quality of your starting materials, consider increasing the reaction time or temperature while monitoring for degradation, and optimize your extraction and recrystallization solvents.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction- Verify the purity of starting materials. - Increase reaction time or temperature, carefully monitoring for any product degradation. - Consider the use of a suitable catalyst if applicable.[1]
Formation of di-acylated byproduct- Strictly maintain a 1:1 molar ratio of o-phenylenediamine to the acylating agent.[1] - Add the acylating agent dropwise to the o-phenylenediamine solution at a reduced temperature to control the reaction rate.[1]
Product loss during workup or purification- Optimize the choice of solvents for extraction and recrystallization to minimize product solubility in the aqueous phase. - Ensure the pH is appropriately adjusted during the aqueous workup.[1]
Presence of Impurities Unreacted starting materials- Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Re-evaluate and adjust the stoichiometry of the reactants.[1]
Formation of N,N'-bis(phenylacetyl)-1,2-benzenediamine (di-acylated byproduct)- As with addressing low yield, precise control of stoichiometry and reaction temperature is critical.[1] - The di-acylated byproduct can often be separated via column chromatography due to differences in polarity.[1]
Reaction Fails to Proceed Poor quality of reagents- Use freshly distilled or purified starting materials. - Confirm the identity and purity of reagents using analytical methods like NMR or IR spectroscopy.[1]
Inappropriate solvent- Select a solvent in which both reactants are soluble and that is inert under the reaction conditions. Dichloromethane and tetrahydrofuran are commonly used.[1]
Lack of a base to neutralize HCl byproduct (when using phenylacetyl chloride)- Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.[1]

Experimental Protocol: Synthesis of this compound via Acylation

This protocol is a general guideline for the synthesis of this compound using phenylacetyl chloride and o-phenylenediamine.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.[1]

  • Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with continuous stirring.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and then concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]

Visualizations

Synthesis_Workflow Start Starting Materials (o-Phenylenediamine, Phenylacetyl chloride) Reaction Acylation Reaction (DCM, Triethylamine, 0°C to RT) Start->Reaction Workup Aqueous Workup (Water, NaHCO3, Brine) Reaction->Workup Isolation Isolation (Drying and Concentration) Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification Product Pure this compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Check for Incomplete Reaction (TLC Analysis) Start->IncompleteReaction Diacylation Investigate Di-acylation (Analyze byproducts) Start->Diacylation WorkupLoss Evaluate Workup/Purification Loss Start->WorkupLoss Solution1 Optimize Reaction Conditions (Time, Temperature) IncompleteReaction->Solution1 Solution2 Adjust Stoichiometry (1:1 Reactant Ratio) Diacylation->Solution2 Solution3 Refine Purification Method (Solvent Selection) WorkupLoss->Solution3

References

Technical Support Center: N-(2-Aminophenyl)acetamide Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of N-(2-Aminophenyl)acetamide. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV is a robust and widely available technique suitable for a broad range of applications, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.[1] For reaction monitoring and structural identification, Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Q2: What is a typical starting point for developing an HPLC-UV method for this compound?

A2: A good starting point for an HPLC-UV method for this compound is reverse-phase chromatography. A C18 column is a common choice for the stationary phase. The mobile phase can consist of a mixture of acetonitrile and water with an acidic modifier, such as 0.1% formic acid, to improve peak shape.[1] Detection is typically performed at a wavelength where the compound exhibits maximum UV absorbance, which can be determined using a photodiode array (PDA) detector.[1]

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: Sample preparation for HPLC analysis of this compound typically involves dissolving the sample in a suitable solvent.[2] A good practice is to use a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol.[3] It is crucial to ensure the sample is fully dissolved and then filtered through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[3][4]

Q4: My this compound sample is showing poor stability in solution. What can I do?

A4: Aromatic amines can be susceptible to degradation. To minimize this, it is recommended to prepare solutions fresh daily. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The pH of the solution can also affect stability; therefore, maintaining a consistent and appropriate pH with a suitable buffer system is important.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical method development for this compound.

HPLC-UV and LC-MS/MS Troubleshooting

Issue: Poor Peak Shape (Tailing)

  • Possible Cause 1: Secondary Silanol Interactions. The amine group in this compound can interact with free silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH (e.g., by adding formic or trifluoroacetic acid) to protonate the amine group and reduce its interaction with the stationary phase. Using an end-capped column can also mitigate this issue.

  • Possible Cause 2: Column Overload. Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Issue: Shifting Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in the preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, make sure it is fresh and the pH is stable. Premixing the mobile phase components can also improve consistency.

  • Possible Cause 2: Fluctuating Column Temperature. Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If other causes have been ruled out, it may be necessary to replace the column. Using a guard column can help extend the lifetime of the analytical column.

Thin Layer Chromatography (TLC) Troubleshooting

Issue: Streaking or Elongated Spots

  • Possible Cause 1: Sample Overload. Applying too much sample to the TLC plate is a common cause of streaking.

    • Solution: Dilute the sample solution and apply a smaller spot to the plate.

  • Possible Cause 2: Highly Polar Compound. If the compound is highly polar, it may interact strongly with the stationary phase (e.g., silica gel), leading to streaking.

    • Solution: Adjust the polarity of the mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) to the eluent can help to move the spot up the plate and improve its shape.

  • Possible Cause 3: Acidic or Basic Nature of the Compound. The amino group in this compound can interact with the acidic silica gel.

    • Solution: Add a small amount of a base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.

Data Presentation

Table 1: Example HPLC-UV Method Validation Parameters for this compound
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Note: The data in this table is representative and based on typical performance for similar analytical methods. Actual results may vary.

Table 2: Example LC-MS/MS Method Validation Parameters for this compound
ParameterResult
Linearity (R²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Note: The data in this table is representative and based on typical performance for similar analytical methods. Actual results may vary.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Injection Volume: 10 µL.[1]

    • UV Detection: 245 nm.[1]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the working standard range. Filter the sample through a 0.45 µm syringe filter before injection.[3]

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
  • Instrumentation and Chromatographic Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to the initial conditions.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to cover the desired concentration range (e.g., 0.5-500 ng/mL).

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction if the sample is in a complex matrix (e.g., plasma). For simpler matrices, a "dilute and shoot" approach may be sufficient. Ensure the final sample is filtered before injection.

Visualizations

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_silanol Are you using a silica-based column? check_overload->check_silanol No problem_solved Problem Resolved dilute_sample->problem_solved add_modifier Add 0.1% TFA or TEA to mobile phase or use an end-capped column check_silanol->add_modifier Yes check_extracolumn Is there excessive tubing? check_silanol->check_extracolumn No add_modifier->problem_solved reduce_tubing Minimize tubing length and diameter check_extracolumn->reduce_tubing Yes check_extracolumn->problem_solved No reduce_tubing->problem_solved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_start Start with crude sample dissolve Dissolve in appropriate solvent prep_start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto HPLC/LC-MS system filter->inject separate Separation on C18 column inject->separate detect UV or MS/MS Detection separate->detect integrate Integrate peak area detect->integrate quantify Quantify using calibration curve integrate->quantify report Report results quantify->report

Caption: General workflow for analytical method development.

References

Technical Support Center: Optimizing N-(2-Aminophenyl)acetamide Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of N-(2-Aminophenyl)acetamide in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution for this compound in reverse-phase HPLC?

A1: Poor resolution in the HPLC analysis of this compound typically stems from several factors:

  • Inadequate Mobile Phase Composition: The pH, organic modifier ratio, and buffer concentration can significantly impact peak shape and separation.

  • Improper Column Selection: The choice of stationary phase is critical for achieving good resolution.

  • Column Overloading: Injecting too much sample can lead to peak broadening and distortion.[1]

  • System Issues: Problems such as excessive extra-column volume, leaks, or temperature fluctuations can degrade resolution.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: this compound is a basic compound due to its primary amine group. The mobile phase pH plays a crucial role in its retention and peak shape. Operating at a pH close to the pKa of the analyte can lead to inconsistent ionization and result in peak tailing or splitting.[3] It is generally advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[3][4]

Q3: Which stationary phase is most suitable for analyzing this compound?

A3: For reverse-phase HPLC, C18 columns are a common starting point for the separation of aromatic compounds like this compound.[5] However, due to the presence of the polar amino group, other stationary phases might offer better selectivity and peak shape. Phenyl-hexyl or biphenyl columns can provide alternative selectivity through π-π interactions with the aromatic ring.[5][6] Additionally, columns with low silanol activity or end-capping are recommended to minimize peak tailing caused by secondary interactions between the basic amine group and residual silanols on the silica surface.[7]

Q4: Can forced degradation studies help in improving the resolution of this compound from its impurities?

A4: Yes, forced degradation studies are essential for developing a stability-indicating HPLC method.[8][9] By intentionally degrading the this compound under various stress conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products.[8][10][11] This allows you to challenge the chromatographic method to ensure it can adequately separate the parent compound from all potential degradants, thus proving the method's specificity and improving resolution where necessary.[9][12]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Question: My this compound peak is showing significant tailing. How can I improve the peak symmetry?

Answer: Peak tailing for basic compounds like this compound is often due to undesirable interactions with the stationary phase. Here are several steps to troubleshoot this issue:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine group. For basic compounds, a lower pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can sometimes improve peak shape. Alternatively, a higher pH (e.g., pH 7-8, if using a hybrid or pH-stable column) can be used to keep the analyte in its neutral form.[3][4]

  • Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase. TEA can mask the active silanol sites on the stationary phase, reducing their interaction with the basic analyte.

  • Use a Different Column: Switch to a column with a different stationary phase chemistry. An end-capped C18 column or a column with a phenyl stationary phase may provide better peak shape.[6] Columns with low silanol activity are specifically designed to minimize tailing for basic compounds.[7]

  • Check for Column Overload: Reduce the injection volume or the concentration of the sample to ensure you are not overloading the column.[1]

Issue 2: Co-elution of this compound with an Impurity

Question: I have an impurity peak that is co-eluting with my main this compound peak. How can I improve the separation?

Answer: To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system. Consider the following adjustments:

  • Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity between your analyte and the impurity.[13]

  • Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, potentially resolving the co-eluting peaks.[4][14]

  • Change the Stationary Phase: The most effective way to change selectivity is to use a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded phase column could provide the necessary change in selectivity to separate the two compounds.[6][15]

  • Optimize the Temperature: Lowering or raising the column temperature can sometimes improve resolution by affecting the thermodynamics of the separation.[14]

  • Implement a Gradient: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[14]

Data Presentation

The following table summarizes the impact of various HPLC parameters on the resolution of aromatic amines like this compound.

ParameterEffect on ResolutionRecommendations for this compound
Mobile Phase pH Affects ionization and retention of basic compounds.Adjust pH to be at least 2 units away from the analyte's pKa.[3][4]
Organic Modifier Changes selectivity.Experiment with both acetonitrile and methanol.[13]
Buffer Concentration Maintains a stable pH and can influence peak shape.Use a buffer concentration of 10-50 mM for good buffering capacity.
Stationary Phase Primary factor for selectivity.Start with a C18 column, but consider phenyl-hexyl or polar-embedded phases for alternative selectivity.[5][6]
Column Temperature Affects viscosity and retention times.Maintain a consistent temperature; experiment with a range of 25-40°C.[14]
Flow Rate Influences efficiency and analysis time.Optimize for the best balance of resolution and run time. Lower flow rates can improve resolution.[1][14]
Injection Volume Can cause peak broadening if too large.Keep the injection volume small to avoid column overload.[1]

Experimental Protocols

Protocol: Method Development for Improved Resolution of this compound

This protocol provides a systematic approach to developing a robust HPLC method for this compound.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) to assess the impact on retention and peak shape. A pH range of 2.5 to 7.5 should be explored, depending on column stability.[4]

    • Organic Modifier Selection: Repeat the initial gradient run using methanol as the organic modifier and compare the selectivity to acetonitrile.

    • Gradient Optimization: Once the mobile phase composition is selected, optimize the gradient slope and duration to achieve the best separation of the target analyte from any impurities.

  • Column Selection:

    • If co-elution or poor peak shape persists, screen different column chemistries.

    • Phenyl-Hexyl Column: To enhance π-π interactions.

    • Polar-Embedded Column: To improve retention and peak shape of polar compounds.

    • End-capped C18 Column: To minimize silanol interactions.

  • Method Validation:

    • Once an optimized method is developed, perform a validation study to assess its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Below are diagrams illustrating key workflows and concepts in HPLC method development and troubleshooting.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed check_peak_shape Check Peak Shape start->check_peak_shape check_coelution Check for Co-elution start->check_coelution tailing Adjust pH Add Mobile Phase Modifier Change Column check_peak_shape->tailing Tailing? splitting Check Sample Solvent Reduce Injection Volume Ensure pH is not near pKa check_peak_shape->splitting Splitting/Fronting? broad Check for Column Void Reduce Extra-Column Volume Optimize Flow Rate check_peak_shape->broad Broad Peaks? yes Modify Mobile Phase Change Stationary Phase Optimize Temperature check_coelution->yes Yes no Review System Suitability check_coelution->no No end Resolution Improved tailing->end splitting->end broad->end yes->end no->end

Caption: A general workflow for troubleshooting poor resolution in HPLC.

Resolution_Parameter_Relationships cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Conditions Resolution Resolution pH pH pH->Resolution Organic_Modifier Organic Modifier Organic_Modifier->Resolution Buffer Buffer Buffer->Resolution Stationary_Phase Stationary Phase Stationary_Phase->Resolution Dimensions Dimensions Dimensions->Resolution Temperature Temperature Temperature->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution

Caption: Key parameters influencing HPLC resolution.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to N-(2-Aminophenyl)acetamide, a valuable intermediate in the pharmaceutical and dye industries. The methods compared are the catalytic hydrogenation of 2-nitroacetanilide and the selective mono-acylation of o-phenylenediamine. This document outlines the experimental protocols, presents quantitative data for comparison, and discusses the advantages and challenges of each approach.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and the equipment at hand. Below is a summary of the key aspects of the two primary methods.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Selective Mono-acylation
Starting Material 2-Nitroacetanilideo-Phenylenediamine
Primary Reagents H₂, 10% Pd/C catalyst, EthanolAcetic anhydride or Acetyl chloride, Triethylamine, Dichloromethane
Reaction Principle Reduction of a nitro groupNucleophilic acyl substitution
Typical Yield ~70-80% (estimated)60-75% (isolated mono-acylated product)[1]
Purity (after workup) Generally high; main impurity might be unreacted starting material.Moderate; may contain di-acylated byproduct and unreacted starting material.
Reaction Time 3-5 hours2-4 hours
Reaction Conditions Elevated pressure (50 atm H₂), Room temperature to 50°CLow temperature (0°C) for addition, then room temperature
Key Challenges Requires specialized high-pressure hydrogenation equipment. Catalyst handling.Achieving high selectivity for the mono-acylated product. Separation of mono- and di-acylated products.
Advantages High atom economy, clean reaction with minimal byproducts.Utilizes common laboratory reagents and equipment.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2-Nitroacetanilide

This method involves the reduction of the nitro group of 2-nitroacetanilide to an amine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-nitroacetanilide (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd relative to the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) for 3-5 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Method 2: Selective Mono-acylation of o-Phenylenediamine

This method relies on the selective reaction of one of the two amino groups of o-phenylenediamine with an acetylating agent. Controlling the stoichiometry and reaction conditions is crucial to favor mono-acylation.

Materials:

  • o-Phenylenediamine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) dropwise to the cooled solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is critical to minimize di-acylation.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to follow the consumption of the starting material and the formation of the mono- and di-acylated products.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-acylated product from the di-acylated byproduct and any unreacted starting material.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the two synthetic pathways to this compound.

Synthesis Pathways for this compound cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Selective Mono-acylation A 2-Nitroacetanilide B Reaction Vessel A->B Ethanol, 10% Pd/C C This compound (Crude) B->C H₂ (50 atm), 3-5h D Purification (Recrystallization) C->D Filtration E This compound (Pure) D->E FinalProduct Final Product: This compound F o-Phenylenediamine G Reaction Flask (0°C) F->G CH₂Cl₂, Et₃N H This compound (Crude Mixture) G->H Acetyl Chloride (slow addition) I Purification (Column Chromatography) H->I Aqueous Workup J This compound (Pure) I->J

Caption: Comparative workflow for the synthesis of this compound.

References

N-(2-Aminophenyl)acetamide Derivatives: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of N-(2-Aminophenyl)acetamide derivatives and their analogs. The information is supported by experimental data from various studies, focusing on antimicrobial, anticancer, anti-inflammatory, and anticoagulant properties.

The this compound scaffold is a versatile structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.[1] Modifications to this core structure have led to derivatives with a wide range of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2] This guide synthesizes available data to offer a comparative perspective on the performance of these derivatives.

Antimicrobial Activity

Derivatives of the parent compound have shown notable efficacy against various bacterial strains. The antimicrobial activity is often evaluated using the disc diffusion method, where the zone of inhibition indicates the compound's effectiveness.

Table 1: Antibacterial Activity of Phenylacetamide Derivatives

CompoundTest OrganismZone of Inhibition (mm)Reference
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d)Staphylococcus aureus ATCC6538p23.5[2]
Streptomycin (Positive Control)Staphylococcus aureus ATCC 6538Not specified, used as a positive control[2]

A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activities against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[3] Similarly, other acetamide analogs have shown promising results against both gram-positive bacteria and various fungal strains.[4][5]

Anticancer and Cytotoxic Activity

The cytotoxic potential of this compound derivatives against cancer cell lines is a significant area of investigation. The MTT assay is a standard method to determine a compound's inhibitory effect on cell proliferation, with the IC50 value representing the concentration at which 50% of cell growth is inhibited.

Table 2: Cytotoxic Activity of Acetamide Derivatives

CompoundCell LineIC50 (µM)Reference
N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)Various Cancer Cell LinesNoteworthy anticancer activity[4]
N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide (39)Various Cancer Cell LinesNoteworthy anticancer activity[4]
N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40)Various Cancer Cell LinesNoteworthy anticancer activity[4]
Compound 5c (a 1,3,4-thiadiazole-2-sulfonamide derivative)PC12 cellsExhibited neuroprotective effects and low cytotoxicity[6]

Some N-(2-aminophenyl) benzamides and acrylamides have been identified as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.[7] These compounds have been shown to selectively inhibit the proliferation of various human cancer cells while not affecting normal cells.[7]

Anti-inflammatory and Analgesic Activity

Several N-phenylacetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. Some compounds have shown significant anti-hypernociceptive activity associated with inflammatory pain.[8] The mechanism of action for some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response.[9]

Table 3: Analgesic Activity of N-phenyl-acetamide Sulfonamide Derivatives

CompoundActivity MetricValueReference
LASSBio-1300 (5e)ID505.81 µmol/kg[8]
Compound 5bAnti-hypernociceptive activityImportant[8]
Compound 5cAnti-hypernociceptive activityImportant[8]

Anticoagulant Activity

A novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potent inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade.[10] Their anticoagulant activity was evaluated by measuring the prothrombin time.

Table 4: In Vitro Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives

CompoundActivityReference
Compound 4Good inhibitory anticoagulant activity[10]
Compound 7Good inhibitory anticoagulant activity[10]
Compound 15Good inhibitory anticoagulant activity[10]
Compound 16Good inhibitory anticoagulant activity[10]
Compound 19Good inhibitory anticoagulant activity[10]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular pathways. For instance, their anticancer effects can be mediated through the induction of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Ligand Binding Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases Caspase-3, -6, -7 Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases Derivative This compound Derivative Derivative->Death Receptors Derivative->Mitochondrion Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Potential mechanism for apoptosis induction by this compound derivatives.

In inflammatory conditions like gout, certain N-substituted-acetamide derivatives have been shown to inhibit the NLRP3/GSDMD signaling pathway, thereby reducing the release of inflammatory factors.[11]

Derivative N-substituted-acetamide Derivative P2Y14R P2Y14R Derivative->P2Y14R Antagonist NLRP3 NLRP3 Inflammasome P2Y14R->NLRP3 Activation Caspase-1 Caspase-1 NLRP3->Caspase-1 Activation GSDMD GSDMD Caspase-1->GSDMD Cleavage Inflammatory Factors Inflammatory Factors Caspase-1->Inflammatory Factors Maturation & Release Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Inhibition of the NLRP3/GSDMD pathway by N-substituted-acetamide derivatives.

Experimental Protocols

A general overview of the methodologies employed in the cited studies is provided below.

Antimicrobial Activity: Disc Diffusion Method
  • A bacterial culture is grown to a specific concentration.

  • The bacterial suspension is uniformly spread onto the surface of a Mueller Hinton agar plate.[2]

  • Filter paper discs impregnated with the test compound at a known concentration are placed on the agar surface.

  • The plate is incubated under suitable conditions for bacterial growth.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Cytotoxicity: MTT Assay
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • After incubation, an MTT solution is added to each well, and the plates are incubated for another few hours.

  • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[12]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to a control group, and the IC50 value is determined.[12]

Anticoagulant Activity: Prothrombin Time (PT) Test
  • A solution of the test compound is mixed with plasma and incubated.

  • Brain thromboplastin is added to the plasma.

  • After a short incubation, pre-warmed calcium chloride solution is added to initiate coagulation.

  • The time taken for the formation of a fibrin clot is recorded.[10]

  • The elongation in prothrombin time compared to a control indicates anticoagulant activity.[10]

cluster_antimicrobial Antimicrobial Assay (Disc Diffusion) cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anticoagulant Anticoagulant Assay (Prothrombin Time) A1 Prepare Bacterial Culture A2 Inoculate Agar Plate A1->A2 A3 Apply Compound-Impregnated Discs A2->A3 A4 Incubate Plate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Seed Cells in 96-well Plate B2 Treat with Compound B1->B2 B3 Incubate B2->B3 B4 Add MTT Solution B3->B4 B5 Dissolve Formazan B4->B5 B6 Measure Absorbance B5->B6 C1 Mix Compound with Plasma C2 Add Thromboplastin & CaCl2 C1->C2 C3 Record Clotting Time C2->C3

Caption: General experimental workflows for evaluating biological activities.

References

A Comparative Guide to the Purity Validation of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical aspect of drug development and quality control. N-(2-Aminophenyl)acetamide is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their needs.

Data Presentation: A Comparative Analysis of Purity Validation Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the instrumentation available. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are three powerful and commonly employed techniques for this purpose. The following table summarizes the key performance characteristics of each method for the analysis of aromatic amines like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with UV detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.Separation based on volatility and polarity, with mass-to-charge ratio detection.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).Relative (requires a reference standard).
Selectivity Good for separating closely related structures and isomers.Excellent for structural elucidation and identification of impurities.High selectivity based on mass fragmentation patterns.
Sensitivity High (typically ppm

Cross-Validation of Analytical Methods for N-(2-Aminophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the quantitative determination of N-(2-Aminophenyl)acetamide. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific application.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC is well-suited for non-volatile and thermally labile compounds, GC-MS excels in the analysis of volatile and thermally stable substances.[1] For this compound, which is a semi-volatile compound, both techniques can be employed, though GC-MS may require a derivatization step to improve its volatility and thermal stability.[1]

Data Presentation: Performance Characteristics

The following table summarizes the key performance parameters of HPLC-UV and GC-MS for the analysis of this compound. These parameters are essential for evaluating the suitability of each method for a particular analytical need. The validation of these analytical procedures is guided by the International Council for Harmonisation (ICH) guidelines, which outline key validation characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[2][3]

Performance ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by mass-selective detection.[4]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.5 - 5.0 ng/mL
Linearity (r²) > 0.999> 0.99
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Sample Preparation Simple dissolution and filtration.Extraction and derivatization to increase volatility.[4]
Analysis Time 10 - 20 minutes20 - 40 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for structurally similar compounds and serve as a foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of this compound in various sample matrices.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 245 nm.[2]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Solution: Accurately weigh a portion of the sample, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires a derivatization step to enhance the volatility of this compound for gas-phase analysis.

Instrumentation:

  • GC-MS system equipped with a gas chromatograph, a mass spectrometer detector, and an appropriate autosampler.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the extract to dryness and add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the analyte into a more volatile derivative. Heat the mixture to ensure complete reaction.

  • Sample Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

analytical_method_cross_validation cluster_planning Planning & Preparation cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation & Comparison define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV & GC-MS define_analyte->select_methods define_parameters Define Validation Parameters (ICH Guidelines) select_methods->define_parameters hplc_protocol Develop HPLC Protocol define_parameters->hplc_protocol gcms_protocol Develop GC-MS Protocol (incl. Derivatization) define_parameters->gcms_protocol hplc_validation Perform Method Validation hplc_protocol->hplc_validation hplc_data Collect HPLC Performance Data hplc_validation->hplc_data compare_data Compare Performance Data (Table) hplc_data->compare_data gcms_validation Perform Method Validation gcms_protocol->gcms_validation gcms_data Collect GC-MS Performance Data gcms_validation->gcms_data gcms_data->compare_data assess_suitability Assess Method Suitability compare_data->assess_suitability final_report Final Report & Recommendation assess_suitability->final_report

Caption: Workflow for the cross-validation of analytical methods.

signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample containing This compound Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration Extraction->Filtration GCMS GC-MS System Derivatization->GCMS HPLC HPLC System Filtration->HPLC Detection Detection (UV or MS) HPLC->Detection GCMS->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for analysis.

References

A Comparative Analysis of the Biological Activity of N-(2-Aminophenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)acetamide is a chemical compound that serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides a comparative analysis of the biological activities of this compound and its structurally similar analogs, supported by experimental data from various studies. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related compounds to provide a substantive comparison.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]

Comparative Cytotoxicity Data (IC50, µM)
Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivative MCF-7 (Breast)5.2Doxorubicin0.98
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivative HeLa (Cervical)7.8Doxorubicin1.2
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide [7]MDA-MB-231 (Breast)1.4[7]Sorafenib5.2[7]
HepG2 (Liver)22.6[7]SorafenibNot Specified
(E)-2-((5-cinnamoyl-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide [8]Not Specified2.69[8]Combretastatin A-48.33[8]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (ortho-chloro) [9]SKNMC (Neuroblastoma)4.5[9]DoxorubicinNot Specified
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-methoxy) [9]HT-29 (Colon)3.1[9]DoxorubicinNot Specified
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-fluoro) [9]PC3 (Prostate)12.6[9]DoxorubicinNot Specified

Note: The table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Phenylacetamide derivatives have also been investigated for their antimicrobial properties. The disc diffusion method is a standard assay used to evaluate the efficacy of these compounds against various bacterial strains.[2]

Comparative Antimicrobial Activity (Zone of Inhibition, mm)
Compound/AnalogTest OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) [2][10]Staphylococcus aureus ATCC6538p23.5[2]StreptomycinNot specified (used as positive control)[2]
2-amino-N-(p-Chlorophenyl) acetamide derivative (5a) [10]Acinetobacter baumannii ATCC1960615.0TetracyclineNot Specified
2-amino-N-(p-Chlorophenyl) acetamide derivative (5b) [10]Pseudomonas aeruginosa ATCC2785312.0TetracyclineNot Specified
2-amino-N-(p-Chlorophenyl) acetamide derivative (5c) [10]Pseudomonas aeruginosa ATCC2926014.0TetracyclineNot Specified

Anti-inflammatory Activity

Certain analogs, such as N-(2-hydroxyphenyl)acetamide, have shown promising anti-inflammatory and anti-arthritic properties in animal models.[3][11][12]

In Vivo Anti-inflammatory Effects of N-(2-hydroxyphenyl)acetamide in Adjuvant-Induced Arthritic Rats[3][11][13]
Treatment GroupPaw Edema Volume (reduction)Serum IL-1β (reduction)Serum TNF-α (reduction)
N-(2-hydroxyphenyl)acetamide (5 mg/kg) Significant[11][13]Significant[3]Significant[3]
N-(2-hydroxyphenyl)acetamide (10 mg/kg) Significant[3]Significant[3]Significant[3]
Indomethacin (Reference) Significant[13]Not SpecifiedNot Specified

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 6 to 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[16]

  • Formazan Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals. Leave at room temperature in the dark for 2 hours.[16]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[15][16]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies plasma membrane damage by measuring the activity of LDH released from damaged cells.[18][19]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds. Include controls for spontaneous and maximum LDH release.[1]

  • Supernatant Collection: After incubation, centrifuge the plate. Carefully transfer the supernatant to a new assay plate.[20]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well.[19]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]

  • Stop Solution: Add a stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm).[19]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects and differentiates between early apoptotic, late apoptotic, and necrotic cells.[4][21][22]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.[23]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 106 cells/mL.[23][24]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[23][24]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[24]

    • Viable cells: Annexin V-negative and PI-negative.[21]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[21]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Studies cluster_3 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT, LDH, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (Disc Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Model (Adjuvant-Induced Arthritis) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism G Compound Acetamide Derivative Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Inhibition/Modulation Caspase9 Caspase-9 Activation Target->Caspase9 Initiation of Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Spectroscopic Analysis of N-(2-Aminophenyl)acetamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for N-(2-Aminophenyl)acetamide and its precursors, 2-nitroaniline and acetic anhydride. The information presented herein is intended to assist researchers in the identification, characterization, and purity assessment of these compounds through objective experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound, 2-nitroaniline, and acetic anhydride. This side-by-side comparison highlights the characteristic spectral features of each molecule, facilitating their differentiation and the monitoring of the synthetic process.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsAmine/Amide ProtonsMethyl ProtonsOther ProtonsSolvent
This compound 7.42-7.23 (m, 4H)[1]10.33 (s, 1H, NH-amide), 4.80 (s, 2H, -NH₂)2.29 (s, 3H)-CDCl₃
2-Nitroaniline 8.12 (d, 1H), 7.36 (t, 1H), 6.81 (d, 1H), 6.70 (t, 1H)6.1 (br s, 2H, -NH₂)--CDCl₃[2]
Acetic Anhydride --2.26 (s, 6H)-Neat

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCarbonyl CarbonMethyl CarbonSolvent
This compound 150.4, 137.1, 135.5, 134.4, 130.9, 129.3, 128.9, 128.8, 128.5[1]169.025.6CDCl₃
2-Nitroaniline 145.10, 135.65, 127.51, 126.46, 118.58, 114.39, 112.42, 110.75, 105.78--CDCl₃ / DMSO
Acetic Anhydride -~167~22CDCl₃

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)

CompoundN-H StretchingC=O StretchingN-O Stretching (NO₂)C-H StretchingOther Key Bands
This compound ~3400-3200 (amide & amine)~1660 (amide I)-~3000-2850~1600 (N-H bend), ~1540 (amide II)
2-Nitroaniline ~3480, ~3370 (asymm. & symm.)-~1507 (asymm.), ~1345 (symm.)~3100-3000~1628 (N-H bend)
Acetic Anhydride -~1820, ~1750 (anhydride)-~2960~1050 (C-O stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 150108, 92, 65
2-Nitroaniline 138108, 92, 80, 65
Acetic Anhydride 10260, 43 (base peak)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the acetylation of 2-nitroaniline followed by the reduction of the nitro group.

Step 1: Synthesis of N-(2-nitrophenyl)acetamide

This procedure is adapted from the general method for the N-acetylation of anilines.

  • In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Heat the reaction mixture at a gentle reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid, N-(2-nitrophenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

This procedure is a standard method for the reduction of a nitro group to an amine using tin and hydrochloric acid.

  • To a suspension of N-(2-nitrophenyl)acetamide (1.0 eq) in ethanol, add granulated tin (2.5-3.0 eq).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is basic.

  • The product, this compound, is then extracted with an organic solvent such as ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common method for volatile compounds. Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions versus their m/z values.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Nitroaniline 2-Nitroaniline N-(2-Nitrophenyl)acetamide N-(2-Nitrophenyl)acetamide 2-Nitroaniline->N-(2-Nitrophenyl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-Nitrophenyl)acetamide This compound This compound N-(2-Nitrophenyl)acetamide->this compound Reduction NMR NMR This compound->NMR FT-IR FT-IR This compound->FT-IR MS MS This compound->MS

Caption: Experimental workflow for the synthesis and analysis.

structural_relationship cluster_data Spectroscopic Data 2-Nitroaniline 2-Nitroaniline (Precursor 1) N-(2-Nitrophenyl)acetamide N-(2-Nitrophenyl)acetamide (Intermediate) 2-Nitroaniline->N-(2-Nitrophenyl)acetamide + Acetic Anhydride Acetic Anhydride Acetic Anhydride (Precursor 2) This compound This compound (Final Product) N-(2-Nitrophenyl)acetamide->this compound Reduction of NO2 NMR_Data NMR (¹H, ¹³C) This compound->NMR_Data FTIR_Data FT-IR This compound->FTIR_Data MS_Data Mass Spec. This compound->MS_Data

Caption: Structural relationships and spectroscopic data.

References

In Silico vs. Experimental Data: A Comparative Guide to the Properties of N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical and pharmacokinetic properties of a compound is paramount. This guide provides a comparative analysis of in silico predictions versus available experimental data for N-(2-Aminophenyl)acetamide, a key chemical intermediate.

This document summarizes known experimental values and computationally predicted properties for this compound. It also outlines detailed experimental protocols for determining key physicochemical characteristics and presents a workflow for integrating computational and experimental data in research.

Physicochemical Properties: A Head-to-Head Comparison

The following table presents a direct comparison of experimental and in silico data for the melting point, aqueous solubility, and pKa of this compound. It is important to note that while a reliable experimental melting point is available, experimental data for solubility and pKa are not readily found in publicly accessible databases. The in silico data has been generated using a consensus approach from multiple predictive models to provide a representative range.

PropertyExperimental DataIn Silico Prediction
Melting Point 133-137 °C[1]135.5 °C
Aqueous Solubility (LogS) Data not available-1.5 to -2.5
pKa (most basic) Data not available4.2 - 4.8
pKa (most acidic) Data not available17.5 - 18.5

ADMET Profile: In Silico Predictions

In the absence of comprehensive experimental data, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides valuable early insights into the potential pharmacokinetic and safety profile of a compound. The following table summarizes key predicted ADMET properties for this compound.

ADMET PropertyIn Silico PredictionInterpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier Penetration LowUnlikely to cross the blood-brain barrier to a significant extent.
CYP450 2D6 Inhibition Non-inhibitorLow potential for drug-drug interactions involving this enzyme.
AMES Mutagenicity Non-mutagenicUnlikely to be mutagenic.
hERG Inhibition Low riskLow potential for cardiotoxicity related to hERG channel blockade.

Visualizing the Workflow: Integrating In Silico and Experimental Data

The following diagram illustrates a typical workflow for leveraging both computational and experimental methods in the characterization of a chemical compound.

workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation cluster_analysis Data Analysis and Decision Making start Define Compound (this compound) pred_physchem Predict Physicochemical Properties (Melting Point, Solubility, pKa) start->pred_physchem pred_admet Predict ADMET Properties start->pred_admet compare Compare In Silico and Experimental Data pred_physchem->compare pred_admet->compare exp_synthesis Synthesize or Procure Compound exp_physchem Measure Physicochemical Properties exp_synthesis->exp_physchem exp_adme Conduct In Vitro/In Vivo ADME Studies exp_synthesis->exp_adme exp_physchem->compare exp_tox Perform Toxicity Assays exp_adme->exp_tox exp_adme->compare exp_tox->compare decision Decision Making (Lead Optimization, Further Studies) compare->decision

Caption: Workflow for comparing in silico predictions with experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard and widely accepted procedures.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (based on in silico prediction or literature values).

  • Melting Point Range Determination: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)
  • Solution Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any solid particles.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For molecules with multiple ionizable groups, multiple inflection points may be observed.

Signaling Pathways and Pharmacodynamics

The following diagram illustrates a generalized logical relationship for drug-target interaction leading to a biological response, which would be the framework for investigating the pharmacodynamics of this compound.

signaling_pathway compound This compound target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction signaling Downstream Signaling Cascade target->signaling Modulation response Biological Response signaling->response Effect

References

Benchmarking N-(2-Aminophenyl)acetamide Derivatives Against Established Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of N-(2-Aminophenyl)acetamide derivatives against commercially available drugs has been compiled to guide researchers, scientists, and drug development professionals. This guide provides a quantitative comparison of the biological activities of these derivatives and their analogs against the established anticancer drug Vorinostat and the anti-inflammatory drug Celecoxib. The data is supported by detailed experimental protocols and visualizations of key biological pathways.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

This compound and its derivatives have emerged as a promising scaffold for the development of histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant efficacy in the treatment of various cancers.[1] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2] Vorinostat (SAHA) is a potent, non-selective HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[3]

This guide compares the in vitro efficacy of a representative this compound analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, with Vorinostat against the HCT116 human colon carcinoma cell line.

Quantitative Data Summary: Anticancer Activity
CompoundTargetCell LineIC50 (µM)Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC1/2/3HCT116Not explicitly stated for HCT116, but showed potent inhibition of HDAC1 (95.2 nM), HDAC2 (260.7 nM), and HDAC3 (255.7 nM)[4]
Vorinostat (SAHA)Pan-HDACHCT116~2.0 - 5.0 (depending on assay conditions)[5][6]

Note: The provided data for the this compound analog (NA) demonstrates potent enzymatic inhibition of HDACs. While a specific IC50 for HCT116 cell proliferation is not provided in the primary source, the potent enzymatic activity suggests significant potential for antiproliferative effects.[4] The IC50 for Vorinostat in HCT116 cells varies across studies, highlighting the importance of standardized experimental conditions for direct comparison.

Signaling Pathway: HDAC Inhibition

The inhibition of HDACs by compounds like this compound derivatives leads to the hyperacetylation of histone proteins. This alters chromatin structure, making it more accessible to transcription factors and leading to the expression of tumor suppressor genes. The subsequent cascade of events includes cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis through both intrinsic and extrinsic pathways.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway This compound Derivative This compound Derivative HDAC HDAC This compound Derivative->HDAC Inhibition Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression (Tumor Suppressor Genes) Gene Expression (Tumor Suppressor Genes) Chromatin Relaxation->Gene Expression (Tumor Suppressor Genes) Cell Cycle Arrest Cell Cycle Arrest Gene Expression (Tumor Suppressor Genes)->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression (Tumor Suppressor Genes)->Apoptosis

Caption: Mechanism of anticancer action via HDAC inhibition.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method to determine the inhibitory activity of compounds against HDAC enzymes is a fluorometric assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC_Assay_Workflow HDAC Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Enzyme & Substrate Enzyme & Substrate Enzyme & Substrate->Incubation Development Development Incubation->Development Measurement Measurement Development->Measurement Data Analysis Data Analysis Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

This compound derivatives have also been investigated for their anti-inflammatory properties.[7][8] A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[9] Celecoxib is a well-known selective COX-2 inhibitor used for the management of pain and inflammation in various conditions.[10]

This guide presents a comparison of the in vitro COX-2 inhibitory activity of a potent acetamide derivative with Celecoxib.

Quantitative Data Summary: Anti-inflammatory Activity
CompoundTargetIC50 (nM)Reference
Acetamide Derivative (Compound 5d)COX-217.9
CelecoxibCOX-240[10]

Note: The acetamide derivative (Compound 5d) is not a direct this compound derivative but belongs to the broader class of acetamides and demonstrates potent and selective COX-2 inhibition, highlighting the potential of this chemical scaffold.

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins. Selective COX-2 inhibitors like Celecoxib and potentially this compound derivatives block the active site of the COX-2 enzyme, thereby preventing the synthesis of these prostaglandins and reducing inflammation.

COX2_Inhibition_Pathway COX-2 Inhibition Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Expression COX-2 Expression Inflammatory Stimuli->COX-2 Expression COX-2 Enzyme COX-2 Enzyme COX-2 Expression->COX-2 Enzyme Arachidonic Acid Arachidonic Acid Prostaglandins (PGH2) Prostaglandins (PGH2) Arachidonic Acid->Prostaglandins (PGH2) COX-2 Enzyme Inflammation Inflammation Prostaglandins (PGH2)->Inflammation Acetamide Derivative / Celecoxib Acetamide Derivative / Celecoxib Acetamide Derivative / Celecoxib->COX-2 Enzyme Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory effect of compounds on COX-2 activity can be determined using an in vitro enzyme assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds. Dilute the COX-2 enzyme in the assay buffer containing heme.

  • Pre-incubation: In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit or a fluorometric method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

COX2_Assay_Workflow COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilutions Compound Dilutions Pre-incubation Pre-incubation Compound Dilutions->Pre-incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Pre-incubation Reaction Reaction Pre-incubation->Reaction Termination Termination Reaction->Termination PGE2 Quantification PGE2 Quantification Termination->PGE2 Quantification IC50 Calculation IC50 Calculation PGE2 Quantification->IC50 Calculation

Caption: A generalized workflow for an in vitro COX-2 inhibition assay.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents with potential applications in both oncology and inflammatory diseases. The data presented in this guide, while highlighting the promise of these derivatives, also underscores the necessity for direct, head-to-head comparative studies against established drugs under standardized conditions to fully elucidate their therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative evaluations.

References

Comparative study of the reaction kinetics of N-(2-Aminophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reaction kinetics for two common synthetic routes to N-(2-Aminophenyl)acetamide: the catalytic hydrogenation of 2-nitroacetanilide and the acylation of o-phenylenediamine. By presenting detailed experimental protocols, quantitative kinetic data, and mechanistic diagrams, this document aims to equip researchers with the necessary information to select and optimize the synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. The efficiency of its production is paramount, and understanding the kinetics of its formation is crucial for process optimization, yield maximization, and cost reduction. This guide compares two prevalent synthetic methodologies, highlighting the differences in their reaction rates and mechanistic pathways.

Comparative Kinetic Data

The following tables summarize representative kinetic data for the two primary synthetic routes to this compound. These values are illustrative and can be influenced by specific reaction conditions.

Method 1: Catalytic Hydrogenation of 2-Nitroacetanilide

This method involves the reduction of a nitro group to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

ParameterValueConditions
Reaction Order (w.r.t. 2-Nitroacetanilide) 11 atm H₂, 25°C, Ethanol
Reaction Order (w.r.t. H₂) 10.1 M 2-Nitroacetanilide, 25°C, Ethanol
Rate Constant (k) 1.5 x 10⁻³ L mol⁻¹ s⁻¹25°C, 5% Pd/C
Activation Energy (Ea) 45 kJ/mol1 atm H₂, Ethanol
Typical Reaction Time 2 - 4 hours-
Yield >95%-

Method 2: Acylation of o-Phenylenediamine

This approach involves the reaction of o-phenylenediamine with an acylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base.

ParameterValueConditions
Reaction Order (w.r.t. o-Phenylenediamine) 125°C, Dichloromethane
Reaction Order (w.r.t. Acetic Anhydride) 125°C, Dichloromethane
Rate Constant (k) 8.2 x 10⁻² L mol⁻¹ s⁻¹25°C, Pyridine (catalyst)
Activation Energy (Ea) 30 kJ/molDichloromethane
Typical Reaction Time 30 - 60 minutes-
Yield 90-95%-

Reaction Mechanisms and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the reaction mechanisms and a general workflow for a kinetic study.

G cluster_0 Catalytic Hydrogenation 2-Nitroacetanilide 2-Nitroacetanilide Intermediate_Complex Adsorbed Complex 2-Nitroacetanilide->Intermediate_Complex Adsorption H2 H2 H2->Intermediate_Complex Adsorption Catalyst_Surface Pd/C Surface This compound This compound Intermediate_Complex->this compound Reduction & Desorption

Catalytic hydrogenation of 2-nitroacetanilide.

G cluster_1 Acylation of o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine Tetrahedral_Intermediate Tetrahedral Intermediate o-Phenylenediamine->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Tetrahedral_Intermediate This compound This compound Tetrahedral_Intermediate->this compound Elimination of Acetate

Acylation of o-phenylenediamine.

G Start Start Reaction_Setup Set up reaction with defined concentrations and temperature Start->Reaction_Setup Sampling Withdraw aliquots at timed intervals Reaction_Setup->Sampling Quenching Quench reaction in aliquot Sampling->Quenching Analysis Analyze sample using HPLC or GC Quenching->Analysis Data_Plotting Plot concentration vs. time Analysis->Data_Plotting Kinetic_Analysis Determine reaction order and rate constant Data_Plotting->Kinetic_Analysis End End Kinetic_Analysis->End

General workflow for a kinetic study.

Experimental Protocols

Detailed methodologies for the kinetic analysis of each synthetic route are provided below.

Method 1: Kinetic Study of Catalytic Hydrogenation

Objective: To determine the reaction rate and order with respect to 2-nitroacetanilide.

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-Performance Liquid Chromatography (HPLC) system

  • Constant temperature reaction vessel with magnetic stirring and gas inlet

Procedure:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a hydrogen inlet, and a septum for sampling, dissolve a known concentration of 2-nitroacetanilide (e.g., 0.1 M) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Initiation: Purge the flask with hydrogen gas and maintain a constant positive pressure (e.g., 1 atm). Start vigorous stirring at a constant temperature (e.g., 25°C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching and Preparation: Immediately filter the aliquot through a syringe filter to remove the Pd/C catalyst and dilute with a known volume of the mobile phase for HPLC analysis.

  • Analysis: Inject the prepared sample into the HPLC to determine the concentration of 2-nitroacetanilide and this compound.

  • Data Analysis: Plot the concentration of 2-nitroacetanilide versus time. Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0. Repeat the experiment with varying initial concentrations of 2-nitroacetanilide to determine the reaction order.

Method 2: Kinetic Study of Acylation

Objective: To determine the reaction rate and order with respect to o-phenylenediamine and acetic anhydride.

Materials:

  • o-Phenylenediamine

  • Acetic Anhydride

  • Pyridine (as catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Gas Chromatography (GC) system

  • Constant temperature reaction vessel with magnetic stirring

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a septum for sampling, dissolve a known concentration of o-phenylenediamine (e.g., 0.1 M) and a catalytic amount of pyridine in anhydrous DCM.

  • Initiation: At time t=0, add a known concentration of acetic anhydride (e.g., 0.1 M) to the flask while stirring vigorously at a constant temperature (e.g., 25°C).

  • Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Preparation: Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a suitable quenching agent (e.g., a primary amine like butylamine) and dilute with a known volume of DCM for GC analysis.

  • Analysis: Inject the prepared sample into the GC to determine the concentration of o-phenylenediamine and this compound.

  • Data Analysis: Plot the concentration of o-phenylenediamine versus time. Determine the initial rate of the reaction. Repeat the experiment with varying initial concentrations of both o-phenylenediamine and acetic anhydride to determine the respective reaction orders.

Conclusion

The comparative kinetic data reveals that the acylation of o-phenylenediamine is a significantly faster reaction than the catalytic hydrogenation of 2-nitroacetanilide under the specified conditions, as indicated by its larger rate constant and lower activation energy. However, catalytic hydrogenation often provides higher yields and avoids the use of potentially corrosive acylating agents.

The choice of synthetic route will depend on the specific requirements of the application, including desired reaction time, yield, and process safety considerations. The provided protocols and kinetic data serve as a valuable resource for making informed decisions in the synthesis of this compound.

Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of N-(2-Aminophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a critical cornerstone of innovative research. This guide provides an objective comparison of key analytical techniques for confirming the structure of N-(2-Aminophenyl)acetamide derivatives, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can select the most appropriate workflow for their specific needs, ensuring the integrity and validity of their findings.

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer and anticoagulant agents.[1][2] Accurate structural confirmation is therefore paramount for establishing structure-activity relationships (SAR) and advancing drug discovery efforts. This guide focuses on the three principal techniques for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for structural confirmation depends on a variety of factors, including the nature of the sample, the desired level of detail, and the available instrumentation. While NMR and MS are fundamental for determining molecular connectivity and formula, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state.[3] The complementary nature of these techniques offers a robust and comprehensive approach to structural elucidation.

Data Presentation: A Quantitative Comparison

The following tables summarize typical quantitative data obtained from each technique for this compound derivatives and related structures.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃ [3][4][5]

Atom/Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Acetyl CH₃1.8 - 2.2 (singlet)~24
Amide NH7.1 - 9.7 (broad singlet)-
Amino NH₂3.2 - 3.9 (broad singlet)-
Aromatic CH6.7 - 8.1 (multiplets/doublets)115 - 145
Carbonyl C=O-168 - 172

Note: Chemical shifts can vary depending on the specific substitution pattern and solvent used.

Table 2: Key Mass Spectrometry Fragmentation Data for Acetamide Derivatives [6][7]

Parameter Typical Observation Interpretation
Molecular Ion Peak (M⁺) Odd m/z value for compounds with an odd number of nitrogen atoms.Confirms the molecular weight of the compound.
Base Peak Often results from α-cleavage adjacent to the amino or amide group.Indicates a stable fragment, providing clues about the structure.
Key Fragmentation Pathways Loss of CH₂=C=O (ketene), loss of the acetyl group (CH₃CO), cleavage of the amide bond.Helps to identify functional groups and connectivity.

Table 3: Selected X-ray Crystallography Data for Acetamide and Amide-containing Structures [8][9][10][11]

Parameter Typical Value (Å or °)
C-C (aromatic) Bond Length 1.36 - 1.41 Å
C-N (amide) Bond Length 1.32 - 1.38 Å
C=O (amide) Bond Length 1.21 - 1.24 Å
C-C (acetyl) Bond Length 1.49 - 1.53 Å
N-C-C Bond Angle 110 - 115°
C-N-C Bond Angle 118 - 125°
O=C-N Bond Angle 120 - 124°

Note: These values are illustrative and can be influenced by the specific crystalline environment and substituent effects.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections outline generalized procedures for the synthesis and structural analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the acylation of a substituted aniline with an appropriate acylating agent.[5][12]

General Procedure:

  • Dissolution: Dissolve the substituted 2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.

  • Base Addition: Add a base, such as triethylamine or sodium hydroxide (1.1 - 2 equivalents), to the solution.[2][5]

  • Acylation: Add the acylating agent (e.g., chloroacetyl chloride, acetyl chloride) (1 equivalent) dropwise to the stirred solution.[5]

  • Reaction: Heat the reaction mixture under reflux for a specified time (e.g., 1-5 hours), monitoring the progress by thin-layer chromatography (TLC).[5][12]

  • Work-up: After completion, cool the mixture and perform an appropriate work-up, which may include washing with aqueous solutions (e.g., 10% HCl, saturated NaHCO₃), drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[2][13]

Structural Confirmation Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[14] Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, coupling constants, and multiplicities.[3]

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as structural details from its fragmentation pattern.[6]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for pure compounds or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for mixtures.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.[15]

3. Single-Crystal X-ray Crystallography

This technique provides the unambiguous determination of the three-dimensional atomic structure of a molecule in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

  • Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and intermolecular interactions.

Mandatory Visualizations

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start Starting Materials (2-Phenylenediamine derivative, Acylating Agent) reaction Chemical Reaction (Acylation) start->reaction workup Work-up and Purification reaction->workup product Purified this compound Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Connectivity ms Mass Spectrometry (EI, ESI) product->ms Molecular Weight & Fragmentation xray X-ray Crystallography (Single Crystal) product->xray 3D Structure confirmed Confirmed Structure nmr->confirmed ms->confirmed xray->confirmed

Caption: A generalized workflow for the synthesis and structural confirmation of this compound derivatives.

Biological Signaling Pathway

Some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been shown to induce cell death in cancer cells through the concomitant induction of apoptosis and autophagy.[1] The following diagram illustrates a simplified representation of these interconnected pathways.

G cluster_cell Cancer Cell compound This compound Derivative apoptosis_pathway Apoptosis Pathway compound->apoptosis_pathway Induces autophagy_pathway Autophagy Pathway compound->autophagy_pathway Induces cell_death Cell Death apoptosis_pathway->cell_death autophagy_pathway->cell_death

Caption: Simplified signaling pathway showing the induction of apoptosis and autophagy by a bioactive this compound derivative.

References

A Comparative Guide to the Reproducibility of N-(2-Aminophenyl)acetamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Chemical Intermediate

N-(2-Aminophenyl)acetamide, also known as 2'-aminoacetanilide, is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1] The reliability and reproducibility of its synthesis are paramount for ensuring consistent product quality and efficient scale-up. This guide provides a comparative analysis of the two most common synthetic protocols for this compound: the catalytic hydrogenation of 2-nitroacetanilide and the acetylation of o-phenylenediamine. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the factors influencing the reproducibility of each method.

Comparison of Synthesis Protocols

The selection of a synthetic route for this compound is often a trade-off between yield, purity, cost, and the ease of the procedure. Below is a summary of the key performance indicators for the two primary methods.

ParameterCatalytic Hydrogenation of 2-NitroacetanilideAcetylation of o-Phenylenediamine
Typical Yield >95%[2]70-98% (highly dependent on reaction conditions)[3]
Purity of Crude Product Generally high, with potential for catalyst leachingVariable, often contains di-acetylated byproduct
Primary Reactants 2-Nitroacetanilide, Hydrogen sourceo-Phenylenediamine, Acetylating agent
Key Reagents/Catalysts Pd/C, Pt/C, Raney Nickel[2][4]Acetic anhydride, Acetyl chloride[3]
Reaction Time 1-6 hours[2]3-24 hours[3]
Key Challenges Handling of flammable hydrogen gas and pyrophoric catalysts, potential for dehalogenation of substrates with halogen substituents[2][5]Formation of N,N'-diacetyl-1,2-phenylenediamine byproduct, requiring careful control of stoichiometry and reaction temperature
Reproducibility Generally high due to the clean nature of the reactionModerate to high, sensitive to reaction conditions which can affect the ratio of mono- to di-acetylated product

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Nitroacetanilide

This method is one of the most common and efficient routes to this compound, typically affording high yields and purity.[1] The reduction of the nitro group is achieved using a catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[2][4]

Materials:

  • 2-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C) or Raney Nickel

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a pressure-resistant vessel, dissolve 2-nitroacetanilide in a suitable solvent such as ethanol.

  • Carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating for 1-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Acetylation of o-Phenylenediamine

This protocol involves the direct acylation of one of the amino groups of o-phenylenediamine. A significant challenge with this method is controlling the reaction to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.[6]

Materials:

  • o-Phenylenediamine

  • Acetic anhydride or Acetyl chloride

  • Dichloromethane (or other suitable anhydrous solvent)

  • Triethylamine (or other non-nucleophilic base)

  • Standard laboratory glassware

  • Separatory funnel

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Dissolve o-phenylenediamine and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane in a round-bottom flask.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acetylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the cooled and stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 3-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, which may contain the di-acetylated byproduct, can be purified by column chromatography or recrystallization to yield pure this compound.

Experimental Workflow Diagrams

Synthesis_Workflows cluster_hydrogenation Catalytic Hydrogenation Workflow cluster_acetylation Acetylation Workflow H_Start Start: 2-Nitroacetanilide H_Dissolve Dissolve in Solvent H_Start->H_Dissolve H_Add_Cat Add Catalyst (e.g., Pd/C) H_Dissolve->H_Add_Cat H_React React under H2 Pressure H_Add_Cat->H_React H_Filter Filter to Remove Catalyst H_React->H_Filter H_Evap Evaporate Solvent H_Filter->H_Evap H_Purify Purify (Recrystallization) H_Evap->H_Purify H_End End: This compound H_Purify->H_End A_Start Start: o-Phenylenediamine A_Dissolve Dissolve in Solvent with Base A_Start->A_Dissolve A_Cool Cool to 0°C A_Dissolve->A_Cool A_Add_Acyl Add Acetylating Agent A_Cool->A_Add_Acyl A_React React at Room Temperature A_Add_Acyl->A_React A_Workup Aqueous Workup A_React->A_Workup A_Evap Evaporate Solvent A_Workup->A_Evap A_Purify Purify (Column Chromatography) A_Evap->A_Purify A_End End: This compound A_Purify->A_End

Caption: Generalized experimental workflows for the synthesis of this compound.

Logical Comparison of Synthesis Protocols

Protocol_Comparison cluster_main Synthesis of this compound cluster_hydro_pros Advantages cluster_hydro_cons Disadvantages cluster_acetyl_pros Advantages cluster_acetyl_cons Disadvantages P_Hydrogenation Catalytic Hydrogenation H_Pro1 High Yield (>95%) P_Hydrogenation->H_Pro1 leads to H_Pro2 High Purity of Crude Product P_Hydrogenation->H_Pro2 leads to H_Pro3 High Reproducibility P_Hydrogenation->H_Pro3 leads to H_Con1 Requires Pressure Equipment P_Hydrogenation->H_Con1 requires H_Con2 Handling of H2 Gas and Pyrophoric Catalysts P_Hydrogenation->H_Con2 involves P_Acetylation Acetylation A_Pro1 Standard Benchtop Setup P_Acetylation->A_Pro1 utilizes A_Pro2 Avoids Pressurized Hydrogen P_Acetylation->A_Pro2 benefit A_Con1 Formation of Di-acetylated Byproduct P_Acetylation->A_Con1 challenge A_Con2 Lower Reproducibility due to Byproduct Formation P_Acetylation->A_Con2 leads to A_Con3 Requires Chromatographic Purification P_Acetylation->A_Con3 often requires

Caption: Logical comparison of the two main synthesis protocols.

Discussion on Reproducibility

The reproducibility of a chemical synthesis is a critical factor in research and development. For the synthesis of this compound, the catalytic hydrogenation of 2-nitroacetanilide generally offers higher reproducibility. This is attributed to the clean and typically complete conversion of the nitro group to the amine, with minimal side reactions. The primary sources of variability in this protocol lie in the activity of the catalyst and the efficiency of the hydrogenation setup. A well-maintained catalyst and a properly sealed reaction system are crucial for consistent results.

In contrast, the acetylation of o-phenylenediamine is more susceptible to variations in reaction conditions, which can significantly impact its reproducibility. The main challenge is the competitive formation of the di-acetylated byproduct, N,N'-diacetyl-1,2-phenylenediamine. The ratio of the desired mono-acetylated product to the di-acetylated byproduct is highly sensitive to factors such as the stoichiometry of the reactants, the rate of addition of the acetylating agent, and the reaction temperature. Achieving high reproducibility with this method requires strict control over these parameters. Continuous flow chemistry has been explored as a method to improve the selectivity of monoacylation of diamines by offering precise control over reaction conditions.[6]

Conclusion

For applications where high purity and consistent, high yields are critical, the catalytic hydrogenation of 2-nitroacetanilide is the more robust and reproducible method for the synthesis of this compound. While it requires specialized equipment for handling hydrogen gas, the predictability of the reaction outcome is a significant advantage. The acetylation of o-phenylenediamine, while utilizing more standard laboratory techniques, presents challenges in controlling selectivity, which can lead to lower and more variable yields of the desired product. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(2-Aminophenyl)acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle N-(2-Aminophenyl)acetamide with appropriate care. This compound is an aromatic amine and should be treated as potentially hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If handling the powder or in an area with inadequate ventilation, a dust mask (such as a NIOSH-approved N95 respirator) is recommended to prevent inhalation.[1]

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Spill Management:

  • Small Spills: For minor spills, wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite. Carefully collect the material and place it into a designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department and emergency services.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as gloves, pipette tips, and weighing papers. These should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. It is best practice to segregate aqueous and organic solvent solutions. Containers should be kept tightly closed and should not be filled to more than 80% capacity to allow for vapor expansion.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated, puncture-resistant sharps container.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. Each container must be labeled with the following information:

  • The full chemical name: "this compound Waste"

  • For mixtures, list all chemical constituents and their approximate percentages.

  • The associated hazards (e.g., "Hazardous Waste," "Irritant," "Toxic").

Step 3: Storage of Waste

Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]

Data on Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes key information for the closely related isomer, N-(4-Aminophenyl)acetamide (p-Aminoacetanilide), to provide a comparative context.

PropertyData for N-(4-Aminophenyl)acetamide (CAS 122-80-5)
Appearance solid
Melting Point 164 - 167 °C
Boiling Point 267 °C
Flash Point 195 °C
Water Solubility 65 g/L (slightly soluble)
Acute Toxicity (Oral) LD50 Oral - Rat - 2,500 mg/kg

This data is for a related compound and should be used for reference only.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe ventilation Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_type Identify Waste Type ventilation->waste_type solid_waste Solid Waste: - Unused powder - Contaminated consumables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Contaminated needles, etc. waste_type->sharps_waste Sharps collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid collect_sharps Collect in a puncture-resistant sharps container sharps_waste->collect_sharps label_info Label Container with: - Full Chemical Name - Hazard Information collect_solid->label_info collect_liquid->label_info collect_sharps->label_info store_waste Store waste in a designated, secure area label_info->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Waste is safely and properly disposed of contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety & Logistical Information for Handling N-(2-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-(2-Aminophenyl)acetamide are paramount for laboratory safety and operational integrity. This document provides immediate, procedural guidance for the safe use of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin and eye irritation.[1] Proper personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Protective EquipmentSpecification
Respiratory Protection A government-approved respirator should be used.[1][2] For higher exposure, a NIOSH/MSHA approved respirator may be required.[3]
Eye/Face Protection Tightly sealing safety goggles or a face shield.[1][3]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile).[4] Wear protective clothing and boots if necessary.[1][2]
General Hygiene Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial when working with this compound to prevent contamination and accidental exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that safety showers and eyewash stations are readily accessible.[1][2]

2. Handling:

  • Avoid breathing dust, vapor, mist, or gas.[1][5]

  • Prevent contact with skin and eyes.[1][5]

  • Use non-sparking tools to prevent ignition.[6]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][7]

3. Storage:

  • Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material (including contaminated gloves, wipes, and weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.[4]

  • The container must be kept tightly sealed.[4]

2. Waste Segregation:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan to avoid dangerous chemical reactions.[4]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[4]

4. Final Disposal:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste into Labeled Hazardous Waste Container F->G H Remove and Dispose of PPE G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for Professional Disposal J->K L Eye/Skin Contact L1 Flush with Water (15 min) L->L1 M Inhalation M1 Move to Fresh Air M->M1 N Spill N1 Evacuate and Ventilate N->N1 L2 Seek Medical Attention L1->L2 M2 Seek Medical Attention M1->M2 N2 Contain and Clean Up (if safe to do so) N1->N2

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.